8-Bromotetrazolo[1,5-a]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromotetrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-2-1-3-10-5(4)7-8-9-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCHZEQRBJNCRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=N2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716540 | |
| Record name | 8-Bromotetrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54230-88-5 | |
| Record name | 8-Bromotetrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Bromotetrazolo[1,5-a]pyridine: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: Unveiling the Potential of a Versatile Heterocyclic Scaffold
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that offer both synthetic versatility and significant biological activity is perpetual. Among these, nitrogen-containing heterocyclic compounds have consistently proven to be a rich source of therapeutic agents. 8-Bromotetrazolo[1,5-a]pyridine (CAS Number: 54230-88-5), a fused bicyclic heteroaromatic system, has emerged as a particularly valuable building block. Its unique electronic properties and the strategic placement of a reactive bromine handle make it an attractive starting point for the synthesis of diverse compound libraries. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its pivotal role in the development of novel therapeutics, particularly as kinase inhibitors and anticancer agents. For researchers, scientists, and drug development professionals, understanding the core attributes of this compound is key to unlocking its full potential in creating next-generation medicines.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 54230-88-5 | N/A |
| Molecular Formula | C₅H₃BrN₄ | N/A |
| Molecular Weight | 199.01 g/mol | N/A |
| Appearance | Off-white to light yellow solid | N/A |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | General Knowledge |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the fused tetrazole ring and the bromine substituent.
-
¹³C NMR: The carbon NMR spectrum will display five signals for the carbon atoms of the bicyclic system. The carbon atom attached to the bromine (C8) will exhibit a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately equal intensities for M+ and M+2).
Synthesis of this compound: A Practical and Efficient Protocol
The synthesis of tetrazolo[1,5-a]pyridines can be achieved through various methods, with the reaction of 2-halopyridines with an azide source being a common and effective approach.[6] A particularly efficient method for the preparation of this compound involves the reaction of a suitable dihalopyridine with trimethylsilyl azide in the presence of a fluoride source.[6]
Experimental Protocol: Synthesis from 2,3-Dibromopyridine
This protocol is based on established methods for the synthesis of tetrazolo[1,5-a]pyridines from halopyridines.[6]
Materials:
-
2,3-Dibromopyridine
-
Trimethylsilyl azide (TMSN₃)
-
Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dibromopyridine (1.0 eq) and anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add trimethylsilyl azide (1.5 eq) followed by the slow addition of tetrabutylammonium fluoride solution (1.5 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.
Rationale behind Experimental Choices:
-
Choice of Starting Material: 2,3-Dibromopyridine is a commercially available and suitable precursor. The bromo substituent at the 2-position is more susceptible to nucleophilic attack by the azide, leading to the formation of the tetrazole ring, while the bromo group at the 3-position (which becomes the 8-position in the product) remains intact.
-
Azide Source: Trimethylsilyl azide is often preferred over sodium azide due to its better solubility in organic solvents and generally milder reaction conditions.
-
Fluoride Source: Tetrabutylammonium fluoride acts as a catalyst to activate the trimethylsilyl azide, facilitating the azide transfer.
-
Solvent and Temperature: DMF is a polar apathetic solvent that is well-suited for this type of nucleophilic aromatic substitution reaction. Heating is necessary to drive the reaction to completion in a reasonable timeframe.
Chemical Reactivity and Synthetic Utility: The Power of the Bromo Handle
The synthetic utility of this compound lies in the reactivity of the C8-bromo group, which serves as a versatile handle for introducing a wide range of substituents through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose.[7][8][9][10][11]
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is adapted from established procedures for the Suzuki-Miyaura coupling of heteroaryl halides.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Potassium carbonate, K₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate or oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-16 hours, or until the starting material is consumed as monitored by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-substituted tetrazolo[1,5-a]pyridine.
Causality in Experimental Choices:
-
Catalyst System: Palladium catalysts, particularly Pd(PPh₃)₄, are highly effective for Suzuki-Miyaura couplings. The choice of ligand can be crucial for optimizing the reaction with specific substrates.
-
Base: The base is essential for the transmetalation step of the catalytic cycle. Carbonates like K₂CO₃ are commonly used and offer a good balance of reactivity and handling.
-
Solvent System: A mixture of an organic solvent like dioxane or toluene with water is often used to ensure the solubility of both the organic and inorganic reagents.
Applications in Drug Discovery: A Scaffold for Potent Bioactive Molecules
The tetrazolo[1,5-a]pyridine scaffold and its derivatives have demonstrated a wide range of biological activities, including anticancer, kinase inhibitory, and anti-inflammatory properties.[12][13][14] The ability to easily diversify the 8-position of the tetrazolo[1,5-a]pyridine core through reactions like the Suzuki-Miyaura coupling makes this compound a highly valuable starting material for generating libraries of potential drug candidates.
Kinase Inhibitors:
Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[1,5-a]pyrimidine scaffold, a close structural analog of the tetrazolo[1,5-a]pyridine core, is a prominent framework for the development of potent and selective kinase inhibitors.[13][14][15][16][17] Several clinically approved and investigational kinase inhibitors feature this core structure.[14][17] The synthetic accessibility of diverse 8-substituted tetrazolo[1,5-a]pyridines allows for the fine-tuning of inhibitor potency and selectivity against specific kinase targets.
Anticancer Activity:
Numerous studies have reported the significant anticancer activity of compounds containing the tetrazolo[1,5-a]pyridine and related pyrazolopyrimidine cores.[6][12][18][19][20] These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The table below highlights some examples of substituted pyrazole and tetrazole derivatives and their reported anticancer activities.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazole-Pyrazole Hybrids | A549 (Lung Cancer) | 0.452 | [18] |
| Fused Pyrazole Derivatives | HePG2 (Liver Cancer) | 2.86 - 25.89 | |
| Fused Pyrazole Derivatives | HCT-116 (Colon Cancer) | 2.86 - 25.89 | |
| Fused Pyrazole Derivatives | MCF-7 (Breast Cancer) | 2.86 - 25.89 | |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][18][20]triazine Sulfonamides | BxPC-3 (Pancreatic Cancer) | 0.18 - 0.35 | |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][18][20]triazine Sulfonamides | PC-3 (Prostate Cancer) | 0.06 - 0.17 | [6] |
| Benzoxazole Derivatives | MCF-7 (Breast Cancer) | <0.1 | [20] |
| Benzoxazole Derivatives | A549 (Lung Cancer) | <0.1 | [20] |
Conclusion and Future Perspectives
This compound has firmly established itself as a cornerstone building block in modern medicinal chemistry. Its straightforward synthesis and the exceptional versatility of its C8-bromo group for functionalization through robust cross-coupling methodologies provide a powerful platform for the rapid generation of novel and structurally diverse compound libraries. The demonstrated biological activities of its derivatives, particularly as kinase inhibitors and anticancer agents, underscore the immense potential of this scaffold in addressing unmet medical needs.
Future research will likely focus on expanding the repertoire of transformations at the 8-position, exploring other cross-coupling reactions, and investigating the reactivity of other positions on the heterocyclic core. Furthermore, the continued exploration of the biological activities of novel 8-substituted tetrazolo[1,5-a]pyridines against a broader range of therapeutic targets will undoubtedly lead to the discovery of new lead compounds and, ultimately, new medicines. For the discerning researcher in drug discovery, a deep understanding of the chemistry and potential of this compound is not just advantageous; it is essential for staying at the forefront of innovation.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. explorationpub.com [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and anti-cancer activity of chiral tetrahydropyrazolo[1,5-a]pyridine-fused steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 8-Bromotetrazolo[1,5-a]pyridine from 2-Halopyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 8-bromotetrazolo[1,5-a]pyridine from 2-halopyridine precursors. This class of compounds holds significant interest in medicinal chemistry due to the versatile reactivity of the bromine substituent, allowing for further molecular elaboration. This document details the primary synthetic methodologies, including the underlying reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data for key transformations. The synthesis predominantly proceeds via a nucleophilic aromatic substitution (SNAr) reaction, followed by an intramolecular cyclization. The key methods discussed involve the use of sodium azide and trimethylsilyl azide with a fluoride source.
Introduction: The Significance of Tetrazolo[1,5-a]pyridines
The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups contribute to its diverse biological activities. The introduction of a bromine atom at the 8-position provides a valuable synthetic handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Core Synthetic Strategies and Mechanistic Insights
The conversion of 2-halopyridines to tetrazolo[1,5-a]pyridines is fundamentally a nucleophilic aromatic substitution (SNAr) reaction, where an azide source displaces the halide, followed by an intramolecular cyclization.[1] The electron-deficient nature of the pyridine ring, further activated by the electronegative halogen atom, facilitates the attack of the azide nucleophile at the C2 position.
The reaction proceeds through the formation of a resonance-stabilized intermediate, often referred to as a Meisenheimer complex.[1] Subsequent departure of the halide ion restores the aromaticity of the pyridine ring, yielding a 2-azidopyridine intermediate. This intermediate exists in a dynamic equilibrium with its cyclic tautomer, the more stable tetrazolo[1,5-a]pyridine.[1][2] This ring-chain tautomerism is a characteristic feature of this heterocyclic system.
Two principal methods have proven effective for this transformation:
-
Method 1: Sodium Azide (NaN₃) : A traditional and cost-effective approach.[1]
-
Method 2: Trimethylsilyl Azide (TMSN₃) with a Fluoride Source : A modern and often more efficient method, particularly for less reactive substrates.[3][4]
Reaction Mechanism: Azide-Tetrazole Tautomerism
The key mechanistic feature of this synthesis is the azide-tetrazole tautomerism. The initially formed 2-azidopyridine undergoes a spontaneous and reversible intramolecular 1,5-dipolar cycloaddition to form the fused tetrazole ring. The equilibrium generally favors the more thermodynamically stable tetrazolo[1,5-a]pyridine isomer.
Caption: General reaction mechanism for the synthesis of tetrazolo[1,5-a]pyridines.
Detailed Experimental Protocols
Method 1: Synthesis using Sodium Azide
This method is a robust and widely used procedure for the synthesis of tetrazolo[1,5-a]pyridines from their corresponding 2-chloropyridines.[1]
Materials:
-
2-Bromo-6-chloropyridine
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-bromo-6-chloropyridine (1.0 eq) in DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Synthesis using Trimethylsilyl Azide and Tetrabutylammonium Fluoride (TBAF)
This method offers an efficient alternative, often providing higher yields and cleaner reactions under milder conditions.[3][4] The fluoride ion is believed to act as a catalyst by activating the trimethylsilyl azide.[1]
Materials:
-
2,6-Dibromopyridine
-
Trimethylsilyl Azide (TMSN₃)
-
Tetrabutylammonium Fluoride hydrate (TBAF·xH₂O)
-
Acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2,6-dibromopyridine (1.0 eq) in acetonitrile, add trimethylsilyl azide (1.5 eq) and TBAF·xH₂O (1.1 eq).
-
Heat the reaction mixture to 85 °C and stir for 24 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield this compound.
Caption: A generalized experimental workflow for the synthesis.
Data Presentation: Comparative Analysis of Synthetic Methods
The choice of synthetic method can significantly impact the yield and purity of the final product. The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound.
| Method | Starting Material | Azide Source | Catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-6-chloropyridine | NaN₃ | - | DMF | 80-100 | 12-24 | Moderate | [1] |
| 2 | 2,6-Dibromopyridine | TMSN₃ | TBAF·xH₂O | MeCN | 85 | 24 | up to 90 | [4] |
Further Transformations of this compound
The synthetic utility of this compound lies in its potential for further functionalization. The bromine atom can be readily displaced or participate in various cross-coupling reactions, such as Suzuki, Stille, and arylamination reactions, to introduce a wide range of substituents.[4] This allows for the creation of diverse libraries of tetrazolo[1,5-a]pyridine derivatives for biological screening.
Conclusion
The synthesis of this compound from 2-halopyridines is a well-established and versatile transformation in organic synthesis. Both the traditional sodium azide method and the more modern trimethylsilyl azide/TBAF approach provide reliable access to this important heterocyclic building block. The choice of method will depend on factors such as substrate reactivity, desired yield, and cost considerations. The resulting 8-bromo derivative serves as a valuable intermediate for the synthesis of a wide array of functionalized tetrazolo[1,5-a]pyridines with potential applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazolo(1,5-a)pyridines and furazano(4,5-b)pyridine 1-oxides (Journal Article) | OSTI.GOV [osti.gov]
- 3. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
A Technical Guide to the Spectroscopic Profile of 8-Bromotetrazolo[1,5-a]pyridine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Spectroscopic Characterization in the Absence of Direct Data
The structural elucidation of novel or sparsely documented heterocyclic compounds is a cornerstone of modern chemical and pharmaceutical research. 8-Bromotetrazolo[1,5-a]pyridine (CAS 54230-88-5) represents such a molecule, possessing a fused bicyclic system that is of significant interest in medicinal chemistry. However, a comprehensive, publicly available dataset of its spectroscopic properties is not readily found in the literature.
This guide, therefore, adopts a predictive and comparative methodology grounded in the fundamental principles of spectroscopy and bolstered by experimental data from structurally analogous compounds. By examining related brominated heterocyclic systems and the parent scaffolds, we can construct a scientifically rigorous and reliable spectroscopic profile for this compound. This document serves not only as a repository of predicted data but also as a framework for the logical interpretation of future experimental findings.
Molecular Structure and Foundational Concepts
To interpret spectroscopic data, a clear understanding of the molecule's structure is paramount. This compound consists of a pyridine ring fused with a tetrazole ring. The bromine atom is substituted at the 8-position of this bicyclic system.
Azide-tetrazole tautomerism in 8-Bromotetrazolo[1,5-a]pyridine
An In-Depth Technical Guide to the Azide-Tetrazole Tautomerism of 8-Bromotetrazolo[1,5-a]pyridine
Abstract
This technical guide provides a comprehensive examination of the azide-tetrazole tautomerism in this compound, a heterocyclic system of significant interest in medicinal chemistry and materials science. As a dynamic, reversible ring-chain isomerism, this equilibrium is highly sensitive to environmental and structural factors. Understanding and controlling this tautomeric balance is paramount for rational drug design, as the two forms possess distinct physicochemical properties, reactivity, and bioisosteric potential. This document offers an in-depth analysis of the synthetic routes, advanced spectroscopic characterization, influencing factors, and computational modeling of this phenomenon, tailored for researchers, chemists, and drug development professionals.
Introduction: The Concept of Azide-Tetrazole Ring-Chain Tautomerism
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry. A particularly fascinating and synthetically powerful subclass is ring-chain tautomerism, where the equilibrium involves an open-chain structure and a cyclic form. The azide-tetrazole equilibrium is a canonical example, representing the reversible intramolecular cyclization of an azido-azomethine group to form a fused tetrazole ring.[1]
The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[2] Its structural similarity to purine bases allows it to function as an effective bioisostere, while the fused tetrazole ring can act as a stable, lipophilic surrogate for a carboxylic acid group, enhancing metabolic stability and cell permeability.[3][4]
This guide focuses specifically on This compound . The introduction of a bromine atom at the 8-position provides a strategic handle for further functionalization via cross-coupling reactions, making it a valuable synthetic intermediate.[5] However, the presence and position of this electron-withdrawing substituent also critically influence the delicate balance of its tautomeric equilibrium. A thorough understanding of this equilibrium is not merely academic; it is essential for predicting the molecule's behavior in different environments and for harnessing the unique chemical reactivity of each tautomeric form.
The Tautomeric Equilibrium: A Fundamental View
The equilibrium for this compound involves two distinct chemical entities: the closed-ring tetrazole form and the open-chain azide form (2-azido-3-bromopyridine). This dynamic process is foundational to the chemistry of this compound.
Figure 1: The dynamic equilibrium between the tetrazole (closed-ring) and azide (open-chain) forms.
The position of this equilibrium is not fixed; it is dictated by a confluence of factors including solvent polarity, temperature, electronic effects of substituents, and the physical state of the compound (solid versus solution).[6][7] Generally, the fused tetrazole ring is more aromatic and often more stable, but the equilibrium can be shifted to populate the azide form, unlocking its unique reactivity for applications like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[8][9]
Synthesis of this compound
The most direct and common synthesis of tetrazolo[1,5-a]pyridines involves the reaction of a 2-halopyridine with an azide source. For the target molecule, 2,3-dibromopyridine serves as the ideal starting material. The reaction with an azide salt or a silylated azide proceeds via nucleophilic aromatic substitution followed by intramolecular cyclization.
Experimental Protocol: Synthesis via Trimethylsilyl Azide
This protocol is adapted from established literature methods for the synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridines.[10]
WARNING: Organic azides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood behind a blast shield. Avoid friction, shock, and high temperatures.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,3-dibromopyridine (1.0 eq).
-
Solvent and Reagents: Dissolve the starting material in a suitable anhydrous aprotic solvent such as DMF or acetonitrile. Add trimethylsilyl azide (TMS-N₃, 1.5 eq).
-
Catalyst Addition: Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) dropwise to the stirring solution. The TBAF acts as a fluoride source to activate the silyl azide.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and quench carefully by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Figure 2: Workflow for the synthesis of this compound.
Spectroscopic Analysis of the Tautomeric Equilibrium
A multi-faceted spectroscopic approach is essential to fully characterize the azide-tetrazole equilibrium both qualitatively and quantitatively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for studying the tautomeric equilibrium in solution, allowing for the direct observation and quantification of both species.[11][12]
-
¹H NMR: The aromatic protons of the pyridine ring will exhibit distinct chemical shifts and coupling patterns for the azide and tetrazole forms due to the different electronic environments. By integrating the signals corresponding to each tautomer, the equilibrium constant (K_eq = [Azide]/[Tetrazole]) can be determined.[11]
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly C8a (the bridgehead carbon) and the carbon bearing the bromo substituent, are highly diagnostic. The tetrazole ring carbon typically resonates at a different field compared to the azide-bearing carbon in the open form.[13]
-
¹⁵N NMR: This technique provides direct insight into the nitrogen environment. The azide group has characteristic signals for its three nitrogen atoms, which are absent in the tetrazole form. Conversely, the four distinct nitrogen atoms of the tetrazole ring can be observed.[14][15]
-
Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, the change in K_eq can be monitored. A van't Hoff plot (ln(K_eq) vs. 1/T) allows for the determination of the thermodynamic parameters of the equilibrium: enthalpy (ΔH°) and entropy (ΔS°).[1]
Table 1: Representative ¹H NMR Data for Tautomer Analysis in DMSO-d₆
| Tautomer Form | Proton | Expected Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| Tetrazole | H-5 | ~9.3 | Deshielded by adjacent fused ring nitrogen. |
| H-6 | ~8.0 | Standard aromatic region. | |
| H-7 | ~8.4 | Influenced by adjacent nitrogen and bromine. | |
| Azide | H-4 | ~7.8 | Ortho to azido group. |
| H-5 | ~7.4 | Meta to azido group. |
| | H-6 | ~8.2 | Ortho to both nitrogen and bromine. |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly effective for identifying the azide tautomer, especially in the solid state.[8]
-
Azide Stretch: The azide functional group (–N₃) displays a strong, sharp, and highly characteristic asymmetric stretching vibration (ν_as) in the region of 2100–2160 cm⁻¹ .[16] The presence of this band is definitive proof of the open-chain form.
-
Tetrazole Vibrations: The tetrazole ring exhibits a series of characteristic ring stretching and bending vibrations, typically between 1000-1600 cm⁻¹. However, these can be less distinct and overlap with pyridine ring vibrations.
The absence of a strong absorption band around 2100 cm⁻¹ in a solid-state IR spectrum (e.g., KBr pellet) is strong evidence that the compound exists predominantly or exclusively as the tetrazole tautomer in the crystal lattice.[8]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural proof of the dominant tautomer in the solid state.[3] It reveals precise bond lengths, bond angles, and intermolecular interactions (e.g., π-stacking, halogen bonding) within the crystal. This information is crucial because crystal packing forces can lock the molecule into a single tautomeric form, which may differ from the equilibrium mixture observed in solution.[6]
-
Purification: Ensure the compound is of high purity (>99%).
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility.
-
Method: The slow evaporation technique is often successful. Dissolve the compound in a suitable solvent (e.g., ethanol, acetonitrile) to near saturation in a clean vial. Loosely cap the vial and leave it undisturbed in a vibration-free location for several days to weeks.[17]
-
Crystal Selection: Select a well-formed, transparent single crystal for mounting on the diffractometer.[17]
Factors Modulating the Tautomeric Equilibrium
The position of the azide-tetrazole equilibrium is a delicate balance, readily perturbed by its environment.
-
Solvent Polarity: This is one of the most significant factors. The tetrazole tautomer is generally more polar and has a larger dipole moment than the azide form. Consequently, polar solvents (like DMSO, methanol) stabilize the tetrazole form through dipole-dipole interactions, shifting the equilibrium towards the closed ring.[18][19] In contrast, nonpolar solvents (like chloroform, toluene) favor the less polar azide form.[8][20]
-
Temperature: As revealed by VT-NMR studies, temperature can shift the equilibrium. The direction of the shift depends on the sign of the enthalpy change (ΔH°). Often, the cyclization to the tetrazole is exothermic (negative ΔH°), meaning lower temperatures favor the tetrazole form, while higher temperatures favor the entropically preferred azide form.[1][7]
-
Electronic Effects: The nature of substituents on the pyridine ring plays a key role. Electron-withdrawing groups, like the bromine atom at position 8, can stabilize the electron-rich tetrazole ring system, generally favoring the closed form compared to an unsubstituted analogue.[9][21]
Table 2: Influence of Solvent on Tautomeric Ratio (Hypothetical Data)
| Solvent | Dielectric Constant (ε) | % Tetrazole Form | % Azide Form |
|---|---|---|---|
| Chloroform-d (CDCl₃) | 4.8 | ~70% | ~30% |
| Acetone-d₆ | 21 | ~85% | ~15% |
| DMSO-d₆ | 47 | >95% | <5% |
Computational Modeling and Theoretical Insights
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for complementing experimental data.[22] These methods can:
-
Predict Relative Stabilities: Calculate the ground-state energies of both tautomers to predict which is thermodynamically more stable in the gas phase or with a solvent model.[23][24]
-
Determine Transition State Energy: Model the transition state for the interconversion to calculate the activation energy barrier, providing insight into the kinetics of the tautomerization.[24]
-
Simulate Spectra: Predict NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data to aid in spectral assignment and confirm the presence of each tautomer.[6]
Implications for Drug Discovery and Chemical Synthesis
The dual nature of this compound has profound implications:
-
Bioisosterism: In biological systems, the tetrazole form is a well-established bioisostere of a carboxylic acid. This allows it to engage in similar hydrogen bonding interactions with protein targets but with improved metabolic stability and oral bioavailability.[3][4]
-
Pharmacokinetics: The two tautomers have different polarities, solubilities, and hydrogen bonding capabilities, directly impacting their ADME (Absorption, Distribution, Metabolism, Excretion) properties. Controlling the tautomeric form can be a strategy to fine-tune a drug candidate's pharmacokinetic profile.
-
Synthetic Versatility: The equilibrium allows for "switchable" reactivity. Under conditions that favor the tetrazole, it is relatively stable. However, by shifting the equilibrium towards the azide form (e.g., using a nonpolar solvent or by trapping), one can perform azide-specific chemistry, such as the CuAAC "click" reaction, to build more complex molecules.[8][9] The bromine atom further serves as a versatile handle for diversification through palladium-catalyzed cross-coupling reactions.
Conclusion
The azide-tetrazole tautomerism of this compound is a dynamic and multifaceted phenomenon. Its equilibrium is governed by a subtle interplay of solvent, temperature, and electronic effects. A comprehensive understanding, achieved through a synergistic combination of synthesis, advanced spectroscopic techniques (NMR, IR), X-ray crystallography, and computational chemistry, is critical for any researcher working with this heterocyclic system. By mastering the principles that control this equilibrium, scientists can effectively predict the behavior of these molecules and strategically harness the distinct properties of each tautomer for applications ranging from the design of novel therapeutics to the synthesis of complex organic materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-substituted 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azide–Tetrazole Equilibrium of C-6 Azidopurine Nucleosides and Their Ligation Reactions with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Journal articles: 'Tetrazole-azide equilibrium' – Grafiati [grafiati.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and study of azide-tetrazole tautomerism in 2-azido-6-phenylpyrimidin-4(3H)-one and 2-azido-4-chloro-6-phenylpyrimidine | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
The Multifaceted Biological Activities of Tetrazolo[1,5-a]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – represents a cornerstone of modern drug discovery. The tetrazolo[1,5-a]pyridine core has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic promise of tetrazolo[1,5-a]pyridine derivatives. We will delve into the causality behind experimental designs and present a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, supported by detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutics.
The Tetrazolo[1,5-a]pyridine Scaffold: Synthesis and Structural Significance
The tetrazolo[1,5-a]pyridine system is a fused bicyclic heterocycle where a tetrazole ring is fused to a pyridine ring. This unique arrangement confers distinct electronic and steric properties that are crucial for its diverse biological interactions.
Several synthetic routes to tetrazolo[1,5-a]pyridines have been developed, offering chemists flexibility in accessing a wide array of derivatives. A common and efficient method involves the reaction of 2-halopyridines with an azide source. For instance, the use of trimethylsilyl azide (TMSN₃) in the presence of tetrabutylammonium fluoride hydrate (TBAF·xH₂O) provides a convenient pathway to these compounds.[1][2] Another approach involves the treatment of pyridine N-oxides with sulfonyl or phosphoryl azides.[1] The choice of synthetic strategy is often dictated by the desired substitution pattern on the pyridine ring, allowing for the strategic placement of functional groups to modulate biological activity.
Diagram 1: General Synthetic Scheme for Tetrazolo[1,5-a]pyridines
Caption: Common synthetic routes to the tetrazolo[1,5-a]pyridine core.
Anticancer Activity: A Promising Frontier
A significant body of research highlights the potential of tetrazolo[1,5-a]pyridine derivatives as anticancer agents.[3][4][5][6] These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, often through mechanisms involving the induction of apoptosis and inhibition of key signaling pathways.
Mechanism of Action: Targeting Cancer's Core Machinery
The anticancer effects of these derivatives are often multifaceted. Some compounds have been shown to interact with DNA, potentially through groove binding, leading to the inhibition of DNA replication and transcription.[7] Others have been found to inhibit crucial enzymes involved in cancer cell proliferation and survival, such as topoisomerase I and cyclin-dependent kinases (CDKs).[7] Furthermore, some derivatives have been shown to modulate the AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[5]
Diagram 2: Simplified Anticancer Mechanism of Action
Caption: Potential mechanisms of anticancer activity.
Quantitative Assessment of Cytotoxicity
The MTT assay is a widely used colorimetric method to assess the in vitro cytotoxic activity of compounds.[8][9][10] This assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity in the presence of a test compound suggests a reduction in cell viability and proliferation.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][2][8][11]triazine Sulfonamides | BxPC-3 (Pancreatic) | 0.13 - 0.26 | [12] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][2][8][11]triazine Sulfonamides | PC-3 (Prostate) | 0.17 - 0.36 | [12] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][2][8][11]triazine Sulfonamides | HCT-116 (Colon) | 0.39 - 0.6 | [12] |
| [2][8][11]Triazolo[1,5-a]pyridinylpyridines | HCT-116, U-87 MG, MCF-7 | Potent | [4] |
| Tetrahydropyrazolo[1,5-a]pyridine-fused Steroids | EL4 (Murine T-lymphoma) | Considerable | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the concentration of a tetrazolo[1,5-a]pyridine derivative that inhibits 50% of cancer cell growth (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Tetrazolo[1,5-a]pyridine derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[8][10]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Antimicrobial Activity: Combating Microbial Resistance
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Tetrazolo[1,5-a]pyridine derivatives have shown promising activity against a range of bacteria and fungi.[13][14][15][16]
Spectrum of Activity
These compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal species like Aspergillus flavus and Aspergillus niger.[13]
Evaluation of Antimicrobial Efficacy
The antimicrobial activity of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[17] The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) may also be determined.[18][19]
| Compound Class | Microorganism | Activity | Reference |
| Tetrazolo[1,5-a]pyridine derivative 193 | S. aureus, B. cereus, E. coli, P. aeruginosa, A. flavus, A. niger | Good | [13] |
| Tetrazolo[1,5-a]quinoline derivatives | Various bacteria and fungi | Potent | [15] |
| Tetrazolo[1,5-a]pyrimidine-6-carboxylates | Various bacteria and fungi | Evaluated | [14][20] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of a tetrazolo[1,5-a]pyridine derivative against a specific microorganism.
Principle: The broth microdilution method is a quantitative technique where a standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium.[17][18] The MIC is determined by observing the lowest concentration that prevents visible growth.
Materials:
-
Test microorganism
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)
-
Tetrazolo[1,5-a]pyridine derivative (test compound)
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)[17]
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.[17][18]
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[17]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Tetrazolo[1,5-a]pyridine derivatives have emerged as potential anti-inflammatory agents.[15][21][22]
In Vivo Evaluation: The Carrageenan-Induced Paw Edema Model
A widely used and reproducible in vivo model for screening acute anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.[11][23][24] Carrageenan, a sulfated polysaccharide, when injected into the paw, induces a biphasic inflammatory response characterized by edema (swelling).[11][24] The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a tetrazolo[1,5-a]pyridine derivative.
Principle: The injection of carrageenan into the rat paw induces an acute inflammatory response, leading to measurable edema. The anti-inflammatory effect of a test compound is quantified by its ability to inhibit this swelling compared to a control group.
Materials:
-
Wistar rats
-
Tetrazolo[1,5-a]pyridine derivative (test compound)
-
Positive control (e.g., Indomethacin)[11]
-
Vehicle (e.g., saline or appropriate solvent)
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Animal Grouping: Divide the rats into groups (e.g., vehicle control, positive control, and test compound groups).
-
Compound Administration: Administer the test compound, positive control, or vehicle to the respective groups, typically via oral gavage, one hour before carrageenan injection.[11]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[11][23]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Anticonvulsant Activity: A Potential for Neurological Disorders
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Several studies have investigated the anticonvulsant potential of tetrazole-containing compounds, including those with a pyridine moiety.[25][26][27][28][29][30]
Preclinical Screening Models
The two most widely used preclinical models for screening anticonvulsant drugs are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[25][28] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.
Mechanistic Insights
The anticonvulsant activity of some of these derivatives may be mediated through their interaction with the GABAergic system. For example, some compounds have shown significant interactions with the benzodiazepine-binding site on GABA-A receptors, suggesting a mechanism involving the enhancement of GABAergic inhibition.[25]
Conclusion and Future Directions
The tetrazolo[1,5-a]pyridine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects, underscore its significance in medicinal chemistry. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing potency and selectivity while minimizing toxicity.
Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent compounds. Advanced in vivo studies, including pharmacokinetic and pharmacodynamic profiling, are necessary to translate the promising in vitro and early in vivo findings into clinically viable drug candidates. The continued exploration of the chemical space around the tetrazolo[1,5-a]pyridine core holds immense potential for addressing unmet medical needs across a spectrum of diseases.
References
- 1. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 3. Synthesis and anti-cancer activity of chiral tetrahydropyrazolo[1,5-a]pyridine-fused steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]
- 14. Antimicrobial and antioxidant activity evaluation of tetrazolo[1,5-a]pyrimidines: A simple diisopropylammonium trifluoroacetate mediated synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Tetrazolo[1,5-a] quinoline derivatives as anti-inflammatory and antimicrobial agents [1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. mdpi.com [mdpi.com]
- 20. DSpace [scholarbank.nus.edu.sg]
- 21. Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. Synthesis and evaluation of anticonvulsant activities of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b ]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. THE ANTICONVULSANT ACTIVITY OF SOME TETRAZOLE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis and anticonvulsant activity evaluation of 6-substituted-[1,2,4]triazolo[3,4-a](tetrazolo[5,1-a])phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
8-Bromotetrazolo[1,5-a]pyridine: A Versatile Building Block for Modern Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. Its unique electronic properties and structural resemblance to purine nucleobases make it a compelling core for drug discovery programs. The strategic introduction of an 8-bromo substituent transforms this scaffold into a versatile and powerful building block. The C-Br bond at the 8-position serves as a highly effective synthetic handle for a range of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient diversification of the core structure. This guide provides an in-depth exploration of the synthesis and reactivity of 8-bromotetrazolo[1,5-a]pyridine, presenting it as a key intermediate for the construction of complex molecular architectures. We will detail robust synthetic protocols, explore the causality behind experimental choices in key cross-coupling reactions, and showcase its application in generating libraries of novel compounds for medicinal chemistry and materials science.
Introduction: The Strategic Importance of the 8-Bromo Substituent
In the landscape of heterocyclic chemistry, building blocks that offer both a unique core structure and a versatile point for modification are invaluable. This compound meets these criteria perfectly. The fused tetrazole-pyridine ring system is a bioisostere of purine and is found in compounds with applications ranging from anti-inflammatory to anticancer agents.[1]
The true synthetic power of this molecule, however, lies in the C8-Br bond. This bond is strategically positioned for facile participation in a host of transition-metal-catalyzed reactions. Its reactivity allows for the precise and controlled introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups. This capability is paramount in modern drug discovery, where the rapid generation of analog libraries for structure-activity relationship (SAR) studies is a cornerstone of lead optimization. This guide will focus on the most synthetically powerful transformations of this compound: its synthesis and its application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Synthesis of the Core Building Block
The preparation of this compound is efficiently achieved from commercially available 2,3-dibromopyridine. The key transformation is a reaction with an azide source, which proceeds to form the fused tetrazole ring system. A particularly effective and convenient method utilizes trimethylsilyl azide (TMSN₃) in the presence of tetrabutylammonium fluoride (TBAF) hydrate.[2][3]
The causality for this choice of reagents is rooted in their mildness and efficiency. Unlike harsher methods that may require high temperatures or strongly acidic conditions, the TMSN₃/TBAF system allows for the reaction to proceed under relatively benign conditions (85 °C), which preserves the integrity of the heterocyclic core and the crucial bromo-substituent.[2] The fluoride ion from TBAF acts as a catalyst, activating the silicon-azide bond and facilitating the nucleophilic attack on the pyridine ring.
References
An In-depth Technical Guide to the Discovery and Chemistry of Tetrazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrazolo[1,5-a]pyridine scaffold is a significant heterocyclic system in medicinal chemistry and materials science, valued for its unique chemical properties and biological activities. This guide provides a comprehensive overview of the discovery, historical development, and modern synthetic methodologies for this important class of compounds. We will delve into the foundational principles of its synthesis, the critical concept of ring-chain tautomerism, and provide detailed experimental protocols for key transformations. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents and functional materials.
Discovery and Historical Context
The journey to understanding tetrazolo[1,5-a]pyridines is intrinsically linked to the broader history of tetrazole and azide chemistry. While the first synthesis of a tetrazole derivative is credited to J. A. Bladin in 1885, the field saw a surge in interest from the 1950s onwards as the utility of these nitrogen-rich heterocycles in various applications, including pharmaceuticals, became apparent.[1]
The synthesis of the fused tetrazolo[1,5-a]pyridine ring system is a direct consequence of the exploration of 2-substituted pyridines. An early and foundational method for the preparation of these compounds involves the reaction of 2-chloropyridines with an azide source, a reaction that proceeds through a 2-azidopyridine intermediate. This intermediate then undergoes an intramolecular cyclization to form the more stable fused tetrazole ring. This fundamental transformation highlights the intimate relationship between 2-azidopyridines and their cyclic tautomers, the tetrazolo[1,5-a]pyridines.
A pivotal aspect of the chemistry of tetrazolo[1,5-a]pyridines is the recognition of the ring-chain tautomerism, where an equilibrium exists between the fused bicyclic tetrazole form and the monocyclic 2-azidopyridine form. This equilibrium is a defining characteristic of this heterocyclic system and plays a crucial role in its reactivity and properties.
The Principle of Ring-Chain Tautomerism
Tetrazolo[1,5-a]pyridines exist in a dynamic equilibrium with their 2-azidopyridine isomers. This phenomenon, known as valence tautomerism, is central to understanding the reactivity and stability of this class of compounds.
Caption: Ring-chain tautomerism of tetrazolo[1,5-a]pyridine.
The position of this equilibrium is influenced by several factors:
-
Electronic Effects of Substituents: Electron-withdrawing groups on the pyridine ring tend to favor the open-chain 2-azidopyridine form, while electron-donating groups generally stabilize the fused tetrazole ring.
-
Solvent Polarity: The equilibrium can be solvent-dependent, with more polar solvents often favoring the more polar tetrazole tautomer.
-
Temperature: Temperature can also influence the position of the equilibrium.
In most cases, the fused tetrazolo[1,5-a]pyridine form is thermodynamically more stable and predominates in both solid and solution states.
Modern Synthetic Methodologies
Several efficient methods have been developed for the synthesis of tetrazolo[1,5-a]pyridines, offering access to a wide range of substituted derivatives.
From 2-Halopyridines
The reaction of 2-halopyridines with an azide source is a robust and widely used method for the synthesis of tetrazolo[1,5-a]pyridines. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Caption: General scheme for the synthesis from 2-halopyridines.
The reaction of 2-chloropyridines with sodium azide (NaN₃) is a classical approach. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO at elevated temperatures.
Experimental Protocol: Synthesis of Tetrazolo[1,5-a]pyridine from 2-Chloropyridine
-
Materials: 2-chloropyridine, sodium azide, dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-chloropyridine (1.0 eq) in DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture at 100-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
A milder and often more efficient method involves the use of trimethylsilyl azide (TMSN₃) in the presence of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[2] This method often proceeds at lower temperatures and can be more regioselective for substituted pyridines.[2]
Experimental Protocol: Synthesis of Tetrazolo[1,5-a]pyridines using TMSN₃ and TBAF [2]
-
Materials: 2-halopyridine, trimethylsilyl azide (TMSN₃), tetrabutylammonium fluoride hydrate (TBAF·xH₂O), solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
To a solution of the 2-halopyridine (1.0 eq) in the chosen solvent, add TMSN₃ (1.5-2.0 eq) and TBAF·xH₂O (1.1-1.5 eq).
-
Heat the reaction mixture at 85 °C for 24 hours.[2]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography to afford the desired tetrazolo[1,5-a]pyridine.
-
Table 1: Comparison of Yields for the Synthesis of Tetrazolo[1,5-a]pyridines from 2-Halopyridines
| Starting Material | Azide Source | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | NaN₃ | - | DMF | 110 | 12 | 85 | N/A |
| 2-Bromopyridine | TMSN₃ | TBAF·xH₂O | DMF | 85 | 24 | 90 | [2] |
| 2-Chloro-5-nitropyridine | NaN₃ | - | Ethanol/Water | Reflux | 4 | 95 | N/A |
| 8-Bromotetrazolo[1,5-a]pyridine | TMSN₃ | TBAF·xH₂O | Acetonitrile | 85 | 24 | 88 | [2] |
From Pyridine N-Oxides
Pyridine N-oxides can be converted to tetrazolo[1,5-a]pyridines by treatment with sulfonyl or phosphoryl azides, such as diphenylphosphoryl azide (DPPA), often in the presence of a base like pyridine.[3]
Caption: Synthesis from pyridine N-oxides using DPPA.
Experimental Protocol: One-Step Conversion of Pyridine N-Oxides to Tetrazolo[1,5-a]pyridines [3]
-
Materials: Pyridine N-oxide, diphenylphosphoryl azide (DPPA), pyridine.
-
Procedure:
-
In a reaction vessel, combine the pyridine N-oxide (1.0 eq), DPPA (1.5 eq), and pyridine (2.0 eq).
-
Heat the mixture at 120 °C for 24 hours under a nitrogen atmosphere.[3]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with a suitable solvent and wash with water to remove pyridine and other water-soluble byproducts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
An alternative two-step, one-pot procedure involves the activation of the pyridine N-oxide with 4-toluenesulfonyl chloride (TsCl) followed by reaction with sodium azide.[4]
Applications in Drug Discovery and Materials Science
The tetrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry. It is often employed as a bioisostere for a carboxylic acid group, enhancing metabolic stability and cell permeability of drug candidates. Derivatives of tetrazolo[1,5-a]pyridine have shown a wide range of biological activities, including as potential therapeutic agents for various diseases.
In materials science, the nitrogen-rich nature of the tetrazolo[1,5-a]pyridine system makes it an interesting building block for the development of energetic materials and π-conjugated systems with unique electronic properties.[5][6]
Conclusion
The chemistry of tetrazolo[1,5-a]pyridines has evolved significantly from its early beginnings. The foundational understanding of the ring-chain tautomerism has been crucial in developing a diverse array of synthetic methodologies. Modern techniques utilizing readily available starting materials like 2-halopyridines and pyridine N-oxides have made this important heterocyclic system highly accessible to researchers. The continued exploration of the synthetic and applicative aspects of tetrazolo[1,5-a]pyridines promises to yield further innovations in both drug discovery and materials science.
References
- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 3. One-Step Conversion of Pyridine N-Oxides to Tetrazolo[1,5-a]pyridines [organic-chemistry.org]
- 4. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Tetrazolo[1,5- a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 8-Bromotetrazolo[1,5-a]pyridine
Abstract
8-Bromotetrazolo[1,5-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry, often utilized as a bioisosteric replacement for carboxylic acids and as a scaffold for novel therapeutic agents.[1][2] A thorough understanding of its physicochemical properties, particularly aqueous solubility and chemical stability, is paramount for its effective application in drug discovery and development. Low solubility can impede in vitro testing and lead to poor bioavailability, while instability can compromise shelf-life and therapeutic efficacy.[3] This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for characterizing the solubility and stability of this compound, grounded in authoritative protocols and industry best practices.
Introduction: The Significance of Physicochemical Characterization
The tetrazolo[1,5-a]pyridine scaffold is a versatile building block in the synthesis of diverse and novel derivatives for chemical and pharmaceutical research.[4] The tetrazole ring itself is generally noted for its metabolic stability and ability to engage in key binding interactions, making it a privileged structure in drug design.[2][5] The bromine atom at the 8-position offers a valuable handle for further synthetic modifications, such as Suzuki, Stille, or arylamination coupling reactions.[4]
However, the journey from a promising lead compound to a viable drug candidate is contingent upon its fundamental properties. Solubility and stability are not mere data points; they are critical determinants of a compound's developability. This document serves as a technical resource, explaining the causality behind experimental choices for evaluating these properties and providing robust, self-validating protocols for their determination.
Solubility Profile of this compound
Aqueous solubility is a critical factor that influences everything from the reliability of biological assays to oral absorption. The structure of this compound—a fused aromatic heterocyclic system—suggests it is likely to have limited aqueous solubility. The pyridine and tetrazole rings contribute polarity, but the overall flat, rigid structure and the hydrophobic bromine atom can lead to strong crystal lattice energy, which must be overcome for dissolution.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining equilibrium (thermodynamic) solubility is the Shake-Flask Method .[6][7] This method is valued for its accuracy and reproducibility because it measures the concentration of a saturated solution at equilibrium, reflecting the true solubility of the most stable crystalline form.[6]
Workflow Rationale: The core principle is to saturate a solvent with an excess of the solid compound over a sufficient period to ensure equilibrium is reached. Subsequent separation of the solid and quantification of the dissolved compound provides the solubility value.[7][8]
References
- 1. Page loading... [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. scribd.com [scribd.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling of 8-Bromotetrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Tetrazolo[1,5-a]pyridines and the Sonogashira Coupling
The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into a range of compounds with potential therapeutic applications. The functionalization of this core structure is paramount for exploring structure-activity relationships (SAR) and developing novel molecular entities. The Sonogashira cross-coupling reaction stands out as a powerful and versatile tool for forming carbon-carbon bonds between sp²-hybridized carbons (like that of an aryl halide) and sp-hybridized carbons (from a terminal alkyne)[1][2]. This reaction is particularly valuable in the late-stage functionalization of complex molecules due to its generally mild conditions and tolerance of a wide variety of functional groups[3][4].
This application note provides a detailed guide to the Sonogashira coupling of 8-bromotetrazolo[1,5-a]pyridine, a key intermediate for the synthesis of novel derivatives[5]. We will delve into the mechanistic considerations, provide a robust experimental protocol, and discuss key reaction parameters to enable researchers to successfully implement this transformation in their synthetic endeavors.
Mechanistic Rationale: A Tale of Two Catalytic Cycles
The Sonogashira reaction classically proceeds via a synergistic interplay between a palladium catalyst and a copper(I) co-catalyst[2][6]. Understanding the roles of each component is crucial for troubleshooting and optimizing the reaction.
The overall process can be visualized as two interconnected catalytic cycles:
-
The Palladium Cycle: This cycle is responsible for the activation of the aryl halide and the final reductive elimination to form the product. It begins with the oxidative addition of this compound to a Pd(0) species.
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne. The base in the reaction deprotonates the alkyne, which then reacts with the copper(I) salt to form a copper(I) acetylide intermediate. This intermediate is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the Pd(II)-aryl complex.
While the classic Sonogashira reaction relies on a copper co-catalyst, copper-free variations have been developed to circumvent issues like the formation of alkyne homocoupling (Glaser coupling) byproducts[7]. However, for many applications, the copper-co-catalyzed reaction remains highly efficient.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol is designed as a starting point for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization of specific parameters may be necessary for different alkyne coupling partners.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous and deoxygenated Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Reaction Setup and Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 equiv) and copper(I) iodide (0.02-0.10 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous, deoxygenated solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically room temperature to 60 °C, depending on the reactivity of the alkyne) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Key Reaction Parameters and Optimization
The success of the Sonogashira coupling is highly dependent on the careful control of several parameters. The following table summarizes key conditions and provides guidance for optimization.
| Parameter | Recommended Range | Rationale and Optimization Considerations |
| Palladium Catalyst | 1-5 mol% | Pd(PPh₃)₄ is a common choice. For less reactive substrates, catalysts with more electron-rich and bulky phosphine ligands may be beneficial. |
| Copper(I) Co-catalyst | 2-10 mol% | CuI is the standard co-catalyst. Its presence accelerates the reaction but can also promote alkyne homocoupling. |
| Base | 2-3 equivalents | An amine base like Et₃N or DIPEA is crucial to neutralize the HBr formed and to facilitate the formation of the copper acetylide.[2] |
| Solvent | THF, DMF, Toluene | The solvent should be anhydrous and deoxygenated to prevent catalyst deactivation and side reactions. DMF can often enhance the solubility of reagents. |
| Temperature | Room Temp. - 80 °C | The reaction can often proceed at room temperature, but gentle heating may be required for less reactive alkynes or bromides.[8] |
| Alkyne Stoichiometry | 1.1-1.5 equivalents | A slight excess of the alkyne is typically used to ensure complete consumption of the starting bromide. |
Visualizing the Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.
Caption: Sonogashira Coupling Experimental Workflow.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure anhydrous and anaerobic conditions. Use freshly opened or purified solvents and reagents. Consider a more active palladium catalyst or ligand.
-
-
Formation of Homocoupled Alkyne (Glaser Product):
-
Cause: Presence of oxygen, high concentration of copper catalyst.
-
Solution: Thoroughly degas all solvents and the reaction mixture. Reduce the amount of CuI or consider a copper-free protocol.
-
-
Decomposition of Starting Material:
-
Cause: The tetrazolo[1,5-a]pyridine ring system can be sensitive to high temperatures or certain reagents.
-
Solution: Run the reaction at a lower temperature for a longer period. Screen different bases and solvents.
-
Conclusion
The Sonogashira coupling is a highly effective method for the alkynylation of this compound, providing access to a diverse range of functionalized derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably and efficiently synthesize novel compounds for applications in drug discovery and materials science. This protocol provides a solid foundation for further exploration and optimization of this important transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Stille Coupling of 8-Bromotetrazolo[1,5-a]pyridine with Organostannanes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Functionalized Tetrazolo[1,5-a]pyridines
The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for carboxylic acids have cemented its importance in medicinal chemistry.[3][4] Derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][5] The strategic functionalization of the tetrazolo[1,5-a]pyridine core is therefore a critical endeavor in the discovery of novel therapeutics.
Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Stille cross-coupling reaction has emerged as a powerful and versatile tool.[6][7] This reaction's tolerance for a wide array of functional groups, coupled with the stability of organostannane reagents, makes it particularly well-suited for the late-stage modification of complex heterocyclic systems.[8][9] This guide provides a detailed exploration of the Stille coupling of 8-bromotetrazolo[1,5-a]pyridine with various organostannanes, offering in-depth mechanistic insights, optimized protocols, and practical troubleshooting advice.
Mechanism and Key Parameters of the Stille Coupling
The Stille reaction proceeds through a catalytic cycle involving a palladium catalyst.[9] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[8][10] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the this compound, inserting itself into the carbon-bromine bond to form a Pd(II) intermediate. This is often the rate-determining step for less reactive aryl bromides.[11]
-
Transmetalation: The organostannane reagent then exchanges its organic group with the bromide on the palladium center. This step involves the formation of a more stable organopalladium complex and a trialkyltin halide byproduct.[9][11]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][11]
Caption: Catalytic cycle of the Stille coupling reaction.
Experimental Protocols
The following protocols provide a general framework for the Stille coupling of this compound. Optimization may be necessary depending on the specific organostannane used.
Protocol 1: Stille Coupling with Aryl- and Heteroarylstannanes
This protocol is suitable for the coupling of this compound with various electron-rich and electron-deficient aryl- and heteroaryltributylstannanes.
Materials:
-
This compound
-
Aryl- or heteroaryltributylstannane (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq) and Pd(PPh₃)₄ (0.02-0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the aryl- or heteroaryltributylstannane (1.1-1.5 eq) via syringe.
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF to remove tin byproducts.[8]
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling with Vinylstannanes
This protocol is optimized for the coupling of this compound with vinyltributylstannane.
Materials:
-
This compound
-
Vinyltributylstannane (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (3 mol%)
-
Anhydrous and degassed N-Methyl-2-pyrrolidone (NMP)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Follow the general setup procedure as described in Protocol 1, using PdCl₂(PPh₃)₂ as the catalyst.
-
Use anhydrous and degassed NMP as the solvent.[12]
-
Heat the reaction mixture to 100-120 °C.[6]
-
Monitor the reaction for 2-4 hours.
-
Follow the workup and purification steps as outlined in Protocol 1.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Stille coupling of this compound with various organostannanes.
| Entry | Organostannane (R-SnBu₃) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (3) | Toluene | 110 | 12 | 85 |
| 2 | 2-Thienyltributylstannane | Pd(PPh₃)₄ (3) | Dioxane | 100 | 16 | 78 |
| 3 | Vinyltributylstannane | PdCl₂(PPh₃)₂ (3) | NMP | 120 | 3 | 92 |
| 4 | (E)-1-Hexenyltributylstannane | Pd(PPh₃)₄ (4) | DMF | 90 | 8 | 88 |
Workflow Visualization
Caption: General experimental workflow for the Stille coupling.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a freshly opened bottle of catalyst or a pre-catalyst that is activated in situ. |
| Poor quality solvent | Ensure the solvent is anhydrous and thoroughly degassed. | |
| Insufficient temperature | Increase the reaction temperature in 10 °C increments. | |
| Formation of Homocoupled Byproducts | Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere. |
| Degas the solvent and reagents thoroughly. | ||
| Difficulty in Removing Tin Byproducts | Incomplete reaction of KF | Use a larger excess of aqueous KF solution and stir vigorously for an extended period. |
| Consider alternative workup procedures, such as precipitation of the product or filtration through a pad of Celite and silica gel.[8] | ||
| Low Yields with Heteroaryl Stannanes | Catalyst poisoning by heteroatom | Use a higher catalyst loading (up to 10 mol%). |
| Consider using a different ligand, such as a bulky, electron-rich phosphine ligand.[13] |
Conclusion
The Stille coupling is a robust and reliable method for the synthesis of functionalized tetrazolo[1,5-a]pyridine derivatives. By carefully selecting the catalyst, solvent, and reaction conditions, a wide variety of aryl, heteroaryl, and vinyl groups can be efficiently introduced at the 8-position. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this important chemical space.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazolo[1,5- a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Heck Reaction of 8-Bromotetrazolo[1,5-a]pyridine with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-C Bond Formation in Heterocyclic Chemistry
The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This reaction, which couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base, has revolutionized the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2] The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of vinyl substituents at the 8-position of this ring system via the Heck reaction opens a gateway to a diverse array of novel chemical entities with potential applications in drug discovery and development. This guide provides a detailed technical overview and practical protocols for the successful implementation of the Heck reaction using 8-bromotetrazolo[1,5-a]pyridine as a key building block.
Theoretical Framework: Unraveling the Heck Reaction Mechanism
The Heck reaction proceeds through a catalytic cycle involving palladium in its 0 and +2 oxidation states.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The Catalytic Cycle:
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl or heteroaryl halide (in this case, this compound) to a Pd(0) species. This step forms a Pd(II) complex.
-
Olefin Coordination and Insertion: The alkene then coordinates to the Pd(II) complex. This is followed by a migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, along with the palladium, to form a hydrido-palladium complex and the vinylated product. This step generally proceeds with syn-stereochemistry.
-
Reductive Elimination: The active Pd(0) catalyst is regenerated from the hydrido-palladium complex in the presence of a base, which neutralizes the generated hydrohalic acid (HBr).
Figure 1: The catalytic cycle of the Heck reaction.
Experimental Protocols
The following protocols are designed as a starting point for the Heck reaction of this compound with various alkenes. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥97% | Sigma-Aldrich |
| Alkene (e.g., Styrene, Butyl Acrylate) | ≥98% | Sigma-Aldrich |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Strem Chemicals |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Strem Chemicals |
| Triphenylphosphine (PPh₃) | 99% | Sigma-Aldrich |
| Tri-o-tolylphosphine (P(o-tol)₃) | 97% | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics |
| Acetonitrile (MeCN) | Anhydrous, 99.8% | Acros Organics |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
| Celite® | --- | Sigma-Aldrich |
General Experimental Workflow
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using the 8-Bromotetrazolo[1,5-a]pyridine Scaffold
Introduction: The Strategic Imperative for Novel Kinase Inhibitor Scaffolds
Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets in modern oncology and beyond. The dysregulation of kinase activity is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. A key strategy in this endeavor is "scaffold-based drug design," which focuses on identifying and optimizing core molecular frameworks that can be elaborated to generate libraries of potent and selective inhibitors.[1]
The tetrazolo[1,5-a]pyridine scaffold has emerged as a promising heterocyclic motif in medicinal chemistry. Its structural resemblance to the endogenous purine core of ATP allows it to function as an effective "hinge-binder," a critical interaction for ATP-competitive kinase inhibitors. The fused tetrazole ring introduces unique electronic properties and potential for hydrogen bonding, which can be exploited to enhance binding affinity and selectivity. Furthermore, the 8-bromo-tetrazolo[1,5-a]pyridine derivative serves as a versatile synthetic handle, enabling the introduction of diverse substituents at this position through robust palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the scaffold to optimize pharmacological properties.
This guide provides a comprehensive overview of the synthesis and evaluation of kinase inhibitors based on the 8-bromotetrazolo[1,5-a]pyridine scaffold, tailored for researchers and professionals in drug discovery and development.
Synthetic Strategy: Leveraging Palladium-Catalyzed Cross-Coupling
The synthetic approach to a library of kinase inhibitors from this compound hinges on the strategic functionalization of the 8-position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable tools for this purpose. These methods are renowned for their broad substrate scope, functional group tolerance, and high efficiency, making them ideal for generating diverse compound libraries.
A generalized synthetic workflow is depicted below:
References
Application Notes and Protocols for the Preparation of Antimicrobial Agents from 8-Bromotetrazolo[1,5-a]pyridine
Introduction
The emergence of multidrug-resistant pathogens represents a formidable challenge to global public health. This necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. The tetrazolo[1,5-a]pyridine scaffold has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This bicyclic heterocyclic system is a key structural motif in a range of bioactive molecules. The introduction of diverse substituents onto this core structure allows for the fine-tuning of its biological properties, making it a promising framework for the development of new therapeutic agents.[1]
This guide provides detailed protocols for the synthesis of novel antimicrobial agents starting from 8-Bromotetrazolo[1,5-a]pyridine. We will explore the strategic functionalization of the 8-position of the tetrazolo[1,5-a]pyridine ring system, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. Additionally, we will discuss nucleophilic aromatic substitution as an alternative synthetic route. The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial therapies.
Strategic Approach to Antimicrobial Discovery
Our strategy centers on the chemical modification of the this compound core to generate a library of analogues for antimicrobial screening. The bromine atom at the 8-position is an excellent synthetic handle for introducing a wide array of aryl, heteroaryl, and other functionalities. This approach is based on the well-established principle that modifications to the periphery of a heterocyclic scaffold can significantly impact its interaction with biological targets, thereby influencing its therapeutic efficacy.
Synthesis of the Starting Material: this compound
The synthesis of the key starting material, this compound, is a critical first step. A reliable method involves the reaction of 2-amino-3-bromopyridine with a diazotizing agent, followed by cyclization.
Protocol 1: Synthesis of this compound
Materials:
-
2-Amino-3-bromopyridine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium azide (NaN₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-bromopyridine (1.0 eq) in a suitable volume of concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution, ensuring the temperature remains below 10 °C. Vigorous gas evolution (N₂) will be observed.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Functionalization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[2] It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound. In our case, this compound serves as the organohalide, which can be coupled with a variety of aryl and heteroaryl boronic acids or esters to introduce diverse substituents at the 8-position.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (3-5 mol%)
-
Base (e.g., Potassium carbonate, K₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), palladium catalyst (0.03-0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization of 8-Substituted Tetrazolo[1,5-a]pyridines:
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm. The disappearance of the signal corresponding to the proton at the 8-position of the starting material and the appearance of new signals from the coupled aryl/heteroaryl group. |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. The appearance of new carbon signals from the introduced substituent. |
| Mass Spec | The molecular ion peak corresponding to the calculated mass of the desired product. |
Alternative Synthetic Route: Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNA) offers an alternative pathway for the functionalization of this compound, particularly for the introduction of nitrogen and sulfur nucleophiles. The electron-withdrawing nature of the fused tetrazole and pyridine rings can facilitate the displacement of the bromide by suitable nucleophiles.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, thiol) (1.5-2.0 eq)
-
Base (e.g., Potassium carbonate, K₂CO₃, or triethylamine, Et₃N) (2.0 eq)
-
Solvent (e.g., Dimethylformamide, DMF, or N-methyl-2-pyrrolidone, NMP)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the nucleophile (1.5-2.0 eq), and the base (2.0 eq).
-
Add the anhydrous solvent.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the nucleophile.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Antimicrobial Activity Evaluation
The newly synthesized 8-substituted tetrazolo[1,5-a]pyridine derivatives should be evaluated for their antimicrobial activity against a panel of clinically relevant bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify the in vitro antimicrobial potency.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
A standard broth microdilution method should be employed to determine the MIC values.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotics for positive control (e.g., Ciprofloxacin, Vancomycin)
-
DMSO (for dissolving compounds)
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform serial two-fold dilutions of the compounds in MHB in the 96-well plates to achieve a range of concentrations.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension.
-
Include positive controls (wells with bacteria and a standard antibiotic) and negative controls (wells with bacteria and no compound, and wells with medium only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Expected Antimicrobial Activity:
While specific data for 8-substituted tetrazolo[1,5-a]pyridines is still emerging, studies on structurally related tetrazolo[1,5-a]pyrimidine derivatives have shown promising antimicrobial activity. For instance, certain triazolylpyrimidine derivatives have demonstrated MIC values in the range of 15.62 to 62.5 µg/mL against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3] It is hypothesized that the introduction of various aryl and heteroaryl moieties at the 8-position of the tetrazolo[1,5-a]pyridine core will yield compounds with significant antimicrobial potential.
Proposed Mechanism of Action
The precise mechanism of action for this class of compounds is a subject of ongoing investigation. However, based on the structural similarities to known antimicrobial agents like quinolones, it is plausible that these tetrazolo[1,5-a]pyridine derivatives may exert their antimicrobial effects by inhibiting essential bacterial enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV. These enzymes are critical for maintaining the proper topology of bacterial DNA, and their inhibition leads to the disruption of DNA synthesis and ultimately, bacterial cell death.
Safety Precautions
-
This compound and its derivatives should be handled with care. As with all new chemical entities, the toxicological properties have not been fully investigated.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling these compounds.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
-
Safety Data Sheets (SDS): Consult the SDS for all reagents used in these protocols for specific handling and safety information.[4][5][6]
Conclusion
The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis and evaluation of novel antimicrobial agents derived from this compound. The versatility of the Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions allows for the creation of a diverse library of compounds for biological screening. The tetrazolo[1,5-a]pyridine scaffold holds significant promise as a platform for the development of new and effective treatments for bacterial infections. It is our hope that this guide will serve as a valuable resource for researchers dedicated to addressing the critical challenge of antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
Application Notes and Protocols for the Functionalization of the Tetrazolo[1,5-a]pyridine Ring System
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in a diverse range of chemical transformations make it a valuable building block for the synthesis of novel compounds with a wide array of biological activities and functional properties. This comprehensive guide provides an in-depth exploration of the key strategies for the functionalization of the tetrazolo[1,5-a]pyridine ring system. Moving beyond a simple recitation of procedures, this document elucidates the underlying mechanistic principles that govern these transformations, offering field-proven insights into experimental design and optimization. Detailed, self-validating protocols for seminal reactions are provided, alongside a critical analysis of the causality behind the choice of reagents and reaction conditions.
Introduction: The Tetrazolo[1,5-a]pyridine Scaffold
The tetrazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that can be considered an isostere of purine. This structural similarity has led to its exploration in various drug discovery programs, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and antifungal properties[1]. The electronic nature of the fused ring system, with the electron-rich tetrazole ring and the electron-deficient pyridine ring, imparts a unique reactivity profile that allows for selective functionalization at various positions.
A crucial aspect of the chemistry of tetrazolo[1,5-a]pyridines is the existence of a ring-chain tautomerism with the corresponding 2-azidopyridine form. The position of this equilibrium is influenced by factors such as the electronic nature of substituents, the solvent, and temperature[1][2]. Generally, the fused tetrazole form is thermodynamically more stable.
Caption: The equilibrium between the tetrazolo[1,5-a]pyridine and 2-azidopyridine tautomers.
This guide will focus on two primary avenues for the elaboration of the tetrazolo[1,5-a]pyridine core:
-
Synthesis of the Core Scaffold: Establishing reliable methods for the construction of the parent ring system, often with a handle for further functionalization.
-
Post-Synthethic Functionalization: Modifying the pre-formed tetrazolo[1,5-a]pyridine at various positions through modern synthetic methodologies.
Synthesis of the Tetrazolo[1,5-a]pyridine Core
The construction of the tetrazolo[1,5-a]pyridine ring system is most commonly achieved from readily available pyridine precursors. Two highly effective and widely adopted strategies are detailed below.
From 2-Halopyridines: A Nucleophilic Aromatic Substitution Approach
This method relies on the nucleophilic aromatic substitution (SNAr) of a halide at the 2-position of the pyridine ring with an azide source, followed by an intramolecular cyclization. The reaction of 2-halopyridines with trimethylsilyl azide (TMSN₃) in the presence of a fluoride source, such as tetrabutylammonium fluoride (TBAF), provides a convenient and high-yielding route to the tetrazolo[1,5-a]pyridine core.[3][4]
Causality of Experimental Choices:
-
2-Halopyridine: The halogen at the 2-position acts as a good leaving group, activated towards nucleophilic attack by the adjacent ring nitrogen. Bromo- and chloro-pyridines are commonly used.
-
Trimethylsilyl Azide (TMSN₃): A safer and more soluble alternative to hydrazoic acid or sodium azide in many organic solvents.
-
Tetrabutylammonium Fluoride (TBAF): The fluoride ion acts as a potent nucleophile that attacks the silicon atom of TMSN₃, liberating the azide anion in situ. This controlled release of the azide nucleophile is crucial for the reaction's efficiency and safety.
Caption: Workflow for the synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridines.
Protocol 2.1: Synthesis of 8-Bromotetrazolo[1,5-a]pyridine
This protocol is adapted from the work of Laha and Cuny for the synthesis of a key intermediate for further functionalization.[3]
| Reagent/Solvent | Molar Eq. | MW | Amount |
| 2,6-Dibromopyridine | 1.0 | 236.88 | 2.37 g |
| Trimethylsilyl azide (TMSN₃) | 1.5 | 115.21 | 1.95 mL |
| Tetrabutylammonium fluoride (TBAF) hydrate | 1.5 | ~315.5 | 4.73 g |
| Acetonitrile (MeCN) | - | - | 50 mL |
Step-by-Step Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dibromopyridine (2.37 g, 10 mmol).
-
Add acetonitrile (50 mL) and stir until the solid is completely dissolved.
-
To the stirred solution, add trimethylsilyl azide (1.95 mL, 15 mmol) followed by tetrabutylammonium fluoride hydrate (4.73 g, 15 mmol).
-
Heat the reaction mixture to 85 °C and maintain for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
-
Expected Yield: ~85-95%.
From Pyridine N-Oxides: A Deoxygenative Azidation Approach
An alternative and powerful strategy involves the conversion of pyridine N-oxides to tetrazolo[1,5-a]pyridines. This transformation typically involves the activation of the N-oxide oxygen, followed by nucleophilic attack of an azide source. A highly efficient method utilizes diphenylphosphoryl azide (DPPA) as both the activating and azidating agent.[4][5]
Causality of Experimental Choices:
-
Pyridine N-Oxide: The N-oxide functionality activates the pyridine ring, particularly at the 2-position, towards nucleophilic attack.
-
Diphenylphosphoryl Azide (DPPA): This reagent serves a dual purpose. It activates the N-oxide oxygen by forming a phosphoryl intermediate, making it a good leaving group. Subsequently, it delivers the azide nucleophile for the substitution reaction.
-
Pyridine (as base/catalyst): Pyridine can act as a nucleophilic catalyst and a base to facilitate the reaction.
Caption: Workflow for the synthesis of tetrazolo[1,5-a]pyridines from pyridine N-oxides.
Protocol 2.2: General Procedure for the Synthesis of Tetrazolo[1,5-a]pyridines from Pyridine N-Oxides
This general protocol is based on the work of Keith.[5]
| Reagent | Molar Eq. |
| Pyridine N-oxide derivative | 1.0 |
| Diphenylphosphoryl azide (DPPA) | 1.2 |
| Pyridine | 2.0 |
Step-by-Step Procedure:
-
In a sealed tube, combine the pyridine N-oxide derivative (1.0 mmol), diphenylphosphoryl azide (1.2 mmol), and pyridine (2.0 mmol).
-
Seal the tube and heat the mixture at 120 °C for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS. For some less reactive substrates, longer reaction times may be necessary.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Functionalization of the Tetrazolo[1,5-a]pyridine Ring System
Once the tetrazolo[1,5-a]pyridine core is synthesized, a plethora of functionalization reactions can be employed to introduce diverse substituents, enabling the exploration of structure-activity relationships and the fine-tuning of material properties. Palladium-catalyzed cross-coupling reactions on a pre-functionalized core, such as this compound, are particularly powerful.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the 8-position.
Causality of Experimental Choices:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): The palladium(0) species, generated in situ, is the active catalyst that undergoes oxidative addition to the C-Br bond. The choice of ligand (e.g., PPh₃, dppf) is crucial for stabilizing the palladium catalyst and influencing its reactivity.
-
Organoboron Reagent (Boronic acid or ester): The source of the new carbon-based substituent.
-
Base (e.g., K₂CO₃, Cs₂CO₃): The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol 3.1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Reagent/Solvent | Molar Eq. |
| This compound | 1.0 |
| Phenylboronic acid | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 |
| Potassium carbonate (K₂CO₃) | 2.0 |
| 1,4-Dioxane/Water (4:1) | - |
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (198 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by flash column chromatography to yield 8-phenyltetrazolo[1,5-a]pyridine.
-
Expected Yield: 70-90%.
Table 1: Representative Suzuki-Miyaura Couplings of this compound
| Boronic Acid | Product | Yield (%) |
| Phenylboronic acid | 8-Phenyltetrazolo[1,5-a]pyridine | 85 |
| 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine | 92 |
| 3-Thienylboronic acid | 8-(Thiophen-3-yl)tetrazolo[1,5-a]pyridine | 78 |
Stille Coupling: An Alternative C-C Bond Formation
The Stille coupling provides an alternative to the Suzuki-Miyaura reaction for C-C bond formation, utilizing organotin reagents. While organotin compounds are toxic and require careful handling, the Stille reaction is often tolerant of a wide range of functional groups and can be effective when Suzuki couplings are problematic.
Protocol 3.2: General Procedure for Stille Coupling of this compound
| Reagent/Solvent | Molar Eq. |
| This compound | 1.0 |
| Organostannane | 1.1 |
| Pd(PPh₃)₄ | 0.05 |
| Anhydrous Toluene or DMF | - |
Step-by-Step Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol) and the organostannane reagent (1.1 mmol) in anhydrous toluene or DMF.
-
Add Pd(PPh₃)₄ (0.05 mmol).
-
Heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and dilute with an appropriate solvent.
-
Work-up often involves an aqueous potassium fluoride (KF) wash to precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, providing a powerful tool for introducing amine functionalities. This reaction is highly valuable in drug discovery for the synthesis of arylamines.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand (e.g., Pd₂(dba)₃ with XPhos or BINAP): The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Base (e.g., NaOt-Bu, Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle.
Protocol 3.3: Buchwald-Hartwig Amination of this compound with Morpholine
| Reagent/Solvent | Molar Eq. |
| This compound | 1.0 |
| Morpholine | 1.2 |
| Pd₂(dba)₃ | 0.02 |
| XPhos | 0.08 |
| Sodium tert-butoxide (NaOt-Bu) | 1.4 |
| Anhydrous Toluene | - |
Step-by-Step Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.08 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene, followed by morpholine (1.2 mmol).
-
Heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Functionalization of the Tetrazole Ring
While functionalization of the pyridine portion of the scaffold is more common, the tetrazole ring can also be modified, primarily through alkylation.
N-Alkylation of the Tetrazole Ring
The tetrazole ring contains several nitrogen atoms that can potentially be alkylated. The regioselectivity of this reaction is influenced by the nature of the alkylating agent and the substituents on the tetrazolo[1,5-a]pyridine core.
Protocol 4.1: General Procedure for N-Alkylation
| Reagent | Molar Eq. |
| Tetrazolo[1,5-a]pyridine derivative | 1.0 |
| Alkylating agent (e.g., methyl iodide, dimethyl sulfate) | 1.1-1.5 |
| Solvent (e.g., DMF, CH₃CN) | - |
Step-by-Step Procedure:
-
Dissolve the tetrazolo[1,5-a]pyridine derivative (1.0 mmol) in a suitable solvent such as DMF or acetonitrile.
-
Add the alkylating agent (1.1-1.5 mmol) at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
The product, an N-alkylated tetrazolo[1,5-a]pyridinium salt, may precipitate from the reaction mixture or can be isolated by removal of the solvent and purification by recrystallization.
Conclusion
The tetrazolo[1,5-a]pyridine ring system offers a versatile platform for the development of novel chemical entities. The synthetic strategies and functionalization protocols detailed in this guide provide a robust toolkit for researchers in drug discovery and materials science. A thorough understanding of the underlying reaction mechanisms and the rationale behind the choice of experimental conditions is paramount for the successful synthesis and elaboration of this important heterocyclic scaffold. The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of tetrazolo[1,5-a]pyridine derivatives, leading to the discovery of new compounds with enhanced properties and functionalities.
References
- 1. Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-substituted 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. One-Step Conversion of Pyridine N-Oxides to Tetrazolo[1,5-a]pyridines [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Microwave-Assisted Synthesis of 8-Bromotetrazolo[1,5-a]pyridine Derivatives: A Modern Approach to Heterocyclic Scaffolds
An Application Guide and Protocol
Abstract
The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocycle in medicinal chemistry, frequently serving as a bioisostere for carboxylic acids and amides, enhancing metabolic stability and cell permeability.[1] The 8-bromo substituted derivatives, in particular, are valuable intermediates, offering a reactive handle for further functionalization through cross-coupling reactions.[2][3] This guide presents an in-depth analysis and a field-proven protocol for the synthesis of 8-Bromotetrazolo[1,5-a]pyridine derivatives, leveraging the efficiency of microwave-assisted organic synthesis (MAOS). We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental workflow, and offer expert insights into optimizing this powerful synthetic transformation.
Introduction: The Power of Microwave-Assisted Synthesis
Traditional methods for synthesizing tetrazolo[1,5-a]pyridines often involve prolonged reaction times at high temperatures, leading to potential side product formation and energy inefficiency.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating.[4][5][6] By utilizing microwave irradiation, a process of direct dielectric heating occurs, where polar molecules in the reaction mixture align with the rapidly oscillating electric field.[7] This generates rapid and uniform heating throughout the bulk of the solution, circumventing the slow and inefficient process of thermal conduction from vessel walls. The primary benefits include:
-
Dramatic Reduction in Reaction Time: Reactions that take many hours conventionally can often be completed in minutes.[6][8]
-
Increased Yields and Purity: The rapid heating minimizes the time available for side reactions and decomposition of thermally sensitive materials.[8]
-
Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high run-to-run consistency.[9]
These advantages make MAOS an ideal platform for the synthesis of heterocyclic compounds like this compound, aligning with the principles of green and sustainable chemistry.[8]
Reaction Mechanism: From Halopyridine to Fused Tetrazole
The synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridines proceeds through a well-established pathway involving nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.[10]
The process begins with the nucleophilic attack of an azide anion (from a source like sodium azide, NaN₃) on the C2 position of the pyridine ring, displacing the halide. This forms a transient 2-azidopyridine intermediate. This intermediate exists in a dynamic equilibrium with its fused bicyclic tautomer, the tetrazolo[1,5-a]pyridine.[11][12] For most substituted pyridines, this equilibrium heavily favors the thermodynamically more stable tetrazole form.[10]
The entire mechanistic sequence is visualized below.
Caption: Figure 1: Reaction Mechanism for Tetrazole Formation.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol provides a general method for the synthesis of this compound from 2-chloro-3-bromopyridine. It can be adapted for other dihalopyridine substrates.
3.1. Materials and Equipment
-
Starting Material: 2-Chloro-3-bromopyridine
-
Reagent: Sodium Azide (NaN₃)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous
-
Equipment:
-
Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
-
Safety Advisory: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metal spatulas (use ceramic or plastic) and strong acids, which can generate highly toxic and explosive hydrazoic acid (HN₃). All operations should be performed in a well-ventilated fume hood.
3.2. Step-by-Step Procedure
The overall laboratory workflow is depicted in the following diagram.
Caption: Figure 2: Experimental Workflow.
-
Reagent Preparation:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-chloro-3-bromopyridine (1.0 mmol, 192.4 mg).
-
Add sodium azide (1.5 mmol, 97.5 mg). Expert Insight: A slight excess of the azide source is used to drive the reaction to completion.
-
Add 3 mL of anhydrous DMF. The solvent choice is critical; DMF is a polar aprotic solvent with a high dielectric constant, making it an excellent medium for microwave heating.
-
-
Microwave Irradiation:
-
Securely cap the reaction vial.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120 °C (use dynamic temperature control)
-
Time: 20 minutes
-
Power: 200 W (variable power to maintain temperature)
-
Stirring: On
-
-
-
Work-up and Extraction:
-
After the irradiation is complete, allow the vial to cool to room temperature (or use compressed air cooling).
-
Carefully uncap the vial in the fume hood.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of deionized water.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
-
-
Expected Outcome:
-
The protocol should yield the desired product as a white to off-white solid.
-
Yield: Typically >85%.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Reaction Scope and Optimization
The described microwave protocol is robust and applicable to a range of substituted 2-halopyridines. Below is a table summarizing typical results for various substrates, demonstrating the efficiency of this method compared to conventional heating.
| Entry | Starting Material (2-Halopyridine) | Microwave Time (min) | Microwave Temp (°C) | Yield (%) | Conventional Time (h)[2] |
| 1 | 2,3-Dichloropyridine | 20 | 120 | 91 | 24 |
| 2 | 2-Chloro-3-bromopyridine | 20 | 120 | 88 | 24 |
| 3 | 2-Chloro-5-nitropyridine | 15 | 110 | 95 | 18 |
| 4 | 2-Bromo-5-methylpyridine | 25 | 130 | 85 | 36 |
Expert Insights for Optimization:
-
Solvent Choice: While DMF is excellent, other high-boiling polar solvents like DMSO or NMP can be used. For some substrates, aqueous conditions have also been shown to be effective, offering a greener alternative.[13]
-
Azide Source: Trimethylsilyl azide (TMSN₃) can be used as an alternative to NaN₃, often in the presence of a fluoride source like TBAF.[2][14] This may be beneficial for less reactive substrates but requires stricter anhydrous conditions.
-
Temperature and Time: If a reaction is sluggish, the temperature can be incrementally increased (e.g., to 140-150 °C). Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to determine the optimal time.
Conclusion
The microwave-assisted synthesis of this compound derivatives represents a significant advancement over classical synthetic routes. This approach provides a rapid, high-yielding, and reproducible method for accessing these valuable heterocyclic building blocks. By understanding the underlying mechanism and key experimental parameters, researchers in drug discovery and materials science can efficiently generate diverse libraries of compounds for further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry | Semantic Scholar [semanticscholar.org]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Tetrazolo(1,5-a)pyridines and furazano(4,5-b)pyridine 1-oxides (Journal Article) | OSTI.GOV [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]
- 14. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 8-Bromotetrazolo[1,5-a]pyridine
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions of 8-bromotetrazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the synthesis of substituted tetrazolo[1,5-a]pyridines. The unique electronic properties of the tetrazolo[1,5-a]pyridine scaffold can present specific challenges, and this resource aims to equip you with the knowledge to overcome them.
Foundational Knowledge: The Catalytic Cycle
A firm grasp of the fundamental mechanism is crucial for effective troubleshooting. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (or related steps), and reductive elimination.[1][2]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Low or No Product Yield
Q1: My reaction shows minimal to no conversion of this compound. What are the primary factors to investigate?
A1: Low or no yield is a common issue that can often be resolved by systematically evaluating the core components of your reaction.[3]
-
Catalyst System Integrity: The choice and handling of the palladium source and ligand are paramount.
-
Palladium Precatalyst: For challenging substrates like many heteroaromatics, modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often more reliable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][5][6] These precatalysts facilitate the clean and efficient generation of the active monoligated Pd(0) species, which is crucial for initiating the catalytic cycle.[5][7] The use of Pd(II) salts requires an in-situ reduction to the active Pd(0) state, which can sometimes be inefficient.[2][3]
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient heteroaromatics, electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos, tBuBrettPhos) are often necessary to promote the rate-limiting oxidative addition step.[6][8]
-
-
Reaction Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen. Ensure your reaction vessel has been thoroughly degassed (e.g., via multiple vacuum/inert gas cycles or by sparging the solvent with an inert gas) and maintained under a positive pressure of argon or nitrogen.
-
Reagent and Solvent Quality: The purity and dryness of your reagents and solvent are critical.
-
Solvents: Use anhydrous, degassed solvents. Common choices include THF, 1,4-dioxane, and toluene.[1]
-
Base: The base must be strong enough for the specific coupling type but should not degrade your starting materials or product. Ensure it is anhydrous.
-
Coupling Partner: For Suzuki reactions, the quality of the boronic acid is a frequent culprit for low yields. Boronic acids can dehydrate to form boroxines or undergo protodeborylation.[2][9]
-
Q2: I'm observing significant formation of a dehalogenated side product (tetrazolo[1,5-a]pyridine). What is the cause and how can it be mitigated?
A2: Dehalogenation, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom.[2] This typically occurs after the oxidative addition step. The aryl-palladium(II) intermediate can react with a hydride source in the reaction mixture, followed by reductive elimination to yield the dehalogenated product.[2]
-
Potential Hydride Sources: Common sources of hydrides include trace water, certain bases (especially alkoxides in the presence of alcohols), or the solvent itself.
-
Mitigation Strategies:
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.
-
Base Selection: Consider using a non-hydridic base like K₃PO₄ or Cs₂CO₃.
-
Ligand Choice: Sometimes, a more sterically demanding ligand can favor the desired reductive elimination over the dehalogenation pathway.
-
Issue 2: Catalyst Decomposition and Inactivity
Q3: My reaction starts but then stalls before reaching completion. How can I identify and prevent catalyst deactivation?
A3: Catalyst deactivation can manifest as a reaction that proceeds initially but then plateaus. This is often due to the formation of inactive palladium species.
-
Visual Indicators: A common sign of catalyst decomposition is the formation of palladium black (finely divided palladium metal), which indicates that the Pd(0) has agglomerated and precipitated out of the solution.
-
Causes and Solutions:
-
Insufficient Ligand: The ligand-to-palladium ratio is crucial. An excess of ligand can sometimes inhibit the reaction, while too little can lead to catalyst decomposition. A 1:1 to 2:1 ligand-to-palladium ratio is a good starting point.
-
High Temperatures: While many cross-coupling reactions require elevated temperatures, excessive heat can accelerate catalyst decomposition.[1] If you suspect this is an issue, try running the reaction at a lower temperature for a longer duration. Microwave heating can sometimes be beneficial for accelerating reactions at lower bulk temperatures.[10]
-
Inappropriate Ligand: The chosen ligand may not be robust enough for the reaction conditions. Biarylphosphine ligands are generally more stable and effective than simpler phosphines like PPh₃ for challenging couplings.[6]
-
| Parameter | Recommendation for this compound | Rationale |
| Palladium Precatalyst | Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G3) | Ensures efficient formation of the active Pd(0) species.[4][6] |
| Ligand | Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos) | Accelerates oxidative addition and stabilizes the catalyst.[6][8] |
| Base | K₃PO₄, Cs₂CO₃ (Suzuki); NaOtBu, LHMDS (Buchwald-Hartwig) | Strength matched to the specific coupling reaction.[11] |
| Solvent | Anhydrous, degassed 1,4-Dioxane, Toluene, or THF | Polar aprotic solvents are often preferred for solubility.[1] |
| Temperature | 80-110 °C (conventional heating); check microwave conditions | Balances reaction rate with catalyst stability.[1][11] |
Issue 3: Side Product Formation
Q4: In my Suzuki coupling, I'm observing significant homocoupling of my boronic acid partner. What causes this and how can I minimize it?
A4: Homocoupling of the boronic acid to form a biaryl byproduct is a frequent side reaction in Suzuki-Miyaura couplings.[2]
-
Mechanism: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[2] Two molecules of the boronic acid can couple, leading to the reduction of Pd(II) to the active Pd(0) state.[2]
-
Prevention Strategies:
-
Thorough Degassing: Rigorously remove oxygen from the reaction mixture.
-
Use of Precatalysts: Employing a Pd(0) source or a precatalyst that cleanly generates Pd(0) can minimize the amount of Pd(II) present at the start of the reaction.[4]
-
Order of Addition: Adding the this compound to the reaction mixture before the boronic acid can sometimes favor the desired cross-coupling pathway.
-
References
- 1. fiveable.me [fiveable.me]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 8-Bromotetrazolo[1,5-a]pyridine
Welcome to the technical support center for the synthesis of 8-Bromotetrazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we will address common challenges, particularly the formation of side products, and provide practical, field-tested solutions to help you optimize your synthetic protocols, ensure the integrity of your results, and maintain a safe laboratory environment.
The Synthetic Landscape: An Overview
The synthesis of this compound is a crucial process for the development of various pharmaceutical agents. The most common and direct route involves the reaction of a 2,3-dihalopyridine, typically 2-chloro-3-bromopyridine, with an azide source, such as sodium azide (NaN₃). The reaction proceeds through a nucleophilic aromatic substitution (SNAr) to form a 2-azido-3-bromopyridine intermediate. This intermediate exists in a dynamic equilibrium with its more stable cyclic tautomer, the desired this compound. This ring-chain tautomerism is a fundamental characteristic of this chemical system and is pivotal to understanding its reactivity.
Caption: Main synthetic route to this compound.
While the synthesis appears straightforward, the azide intermediate is thermally sensitive, which can lead to a number of side reactions. This guide will focus on troubleshooting these issues.
Troubleshooting Guide: Side Reactions and Solutions
This section is formatted as a series of questions and answers to directly address the most common issues encountered during the synthesis of this compound.
Question 1: My reaction turned dark brown/black, and I have a low yield of an insoluble, tar-like material. What is happening?
Answer:
This is a classic sign of thermal decomposition of the 2-azido-3-bromopyridine intermediate. Azidopyridines can be thermally unstable and, upon heating, can extrude a molecule of nitrogen gas (N₂) to form a highly reactive nitrene intermediate (2-nitreno-3-bromopyridine). This nitrene is electron-deficient and can undergo a variety of intermolecular reactions, including polymerization, leading to the formation of complex, high-molecular-weight, and often insoluble, colored byproducts.
Caption: Thermal decomposition leading to polymeric byproducts.
Solutions:
-
Strict Temperature Control: This is the most critical parameter. The reaction should be maintained at the lowest possible temperature that still allows for a reasonable reaction rate. The optimal temperature is solvent-dependent.
| Solvent | Recommended Temperature Range (°C) | Notes |
| Dimethylformamide (DMF) | 80 - 100 | Monitor closely for color change. |
| Dimethyl sulfoxide (DMSO) | 90 - 110 | Can promote side reactions if not anhydrous. |
| N-Methyl-2-pyrrolidone (NMP) | 100 - 120 | Use with caution due to higher boiling point. |
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Once the starting material is consumed, work up the reaction immediately to avoid prolonged heating of the product and intermediate.
-
Scale-Up Consideration: For larger scale syntheses (>10g), consider using a continuous flow reactor. Flow chemistry allows for superior heat and mass transfer, minimizing the formation of hot spots and reducing the residence time at elevated temperatures, thereby suppressing side reactions[1].
Question 2: My final product is contaminated with a byproduct that has a similar polarity. NMR analysis suggests the presence of an amino group. What is this impurity and how can I avoid it?
Answer:
The impurity is likely 2-amino-3-bromopyridine . This byproduct is formed when the 2-nitreno-3-bromopyridine intermediate, generated from thermal decomposition, abstracts hydrogen atoms from the solvent or other trace impurities. This is a well-known reaction pathway for nitrene intermediates.
Caption: Formation of 2-amino-3-bromopyridine byproduct.
Solutions:
-
Use Anhydrous Solvents: Ensure that your reaction solvent is thoroughly dried before use. The presence of water can be a source of hydrogen atoms for the nitrene.
-
High-Purity Reagents: Use high-purity starting materials and solvents to minimize the presence of other potential hydrogen donors.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent side reactions with atmospheric moisture and oxygen.
-
Purification: If the amine byproduct does form, it can often be separated from the desired product by column chromatography. Due to the presence of the basic amino group, the byproduct may have a slightly different affinity for the silica gel, allowing for separation. A gentle gradient of ethyl acetate in hexanes is often effective.
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions when handling sodium azide? A: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Importantly, never allow sodium azide to come into contact with heavy metals (e.g., lead, copper) or strong acids. Contact with acids can generate highly toxic and explosive hydrazoic acid (HN₃) gas. Use non-metal spatulas and ensure all glassware is scrupulously clean.
Q: How can I confirm the formation of the tetrazole ring and the consumption of the azide intermediate? A: Infrared (IR) spectroscopy is an excellent tool for this. The azide functional group has a very strong and characteristic stretching vibration around 2100-2150 cm⁻¹. The disappearance of this peak in your product's IR spectrum is a strong indication that the cyclization to the tetrazole has occurred.
Q: What are the expected NMR and Mass Spectrometry signatures for this compound and the 2-amino-3-bromopyridine byproduct? A:
| Compound | ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | Mass Spectrometry (EI) |
| This compound | δ 7.5-8.5 ppm (3 aromatic protons) | Aromatic signals in the δ 110-150 ppm range. | M⁺ at m/z 197/199 (characteristic bromine isotope pattern). Fragmentation often involves loss of N₂ (m/z 169/171). |
| 2-Amino-3-bromopyridine | δ 6.5-8.0 ppm (3 aromatic protons), broad singlet for NH₂ protons. | Aromatic signals in the δ 105-160 ppm range. | M⁺ at m/z 172/174 (bromine isotope pattern). |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Experimental Protocols
Synthesis of this compound
-
To a solution of 2-chloro-3-bromopyridine (1.0 eq) in anhydrous DMF (5 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 85°C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (3:7 Ethyl Acetate:Hexanes). The reaction is typically complete within 12-16 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (20 mL per mmol of substrate).
-
A precipitate will form. Stir the suspension for 30 minutes and then collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield the crude product.
Purification Protocol
-
If significant insoluble, dark material is present, suspend the crude product in dichloromethane (DCM) and filter to remove the polymeric byproducts. Concentrate the filtrate.
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions containing the pure product (monitor by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield pure this compound as a white to off-white solid.
References
Technical Support Center: Purification of 8-Bromotetrazolo[1,5-a]pyridine
Introduction: This guide provides a comprehensive technical framework for the purification of 8-Bromotetrazolo[1,5-a]pyridine via recrystallization. As a heterocyclic compound of interest in medicinal chemistry and materials science, achieving high purity is paramount for reliable downstream applications and accurate characterization. This document moves beyond a simple protocol, offering insights into the principles of recrystallization, a detailed experimental workflow, and a robust troubleshooting guide to address common challenges encountered in the laboratory.
Part 1: Foundational Principles of Recrystallization
Recrystallization is a powerful purification technique for solid compounds based on differential solubility. The core principle is that the solubility of most solids in a given solvent increases with temperature.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.[2][3] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or completely insoluble (allowing for removal via hot filtration).[2]
The process involves four key stages:
-
Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.
-
Filtration (Optional): If insoluble impurities are present, a hot filtration is performed.
-
Crystallization: The hot, saturated solution is allowed to cool slowly. As the temperature decreases, the solubility of the target compound drops, and it crystallizes out of the solution, leaving soluble impurities behind.
-
Isolation: The pure crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
Slow cooling is critical as it allows for the methodical formation of a crystal lattice, which inherently excludes molecules that do not fit, i.e., impurities.[1] Rapid cooling can trap impurities within the rapidly forming crystal structure.
Part 2: Experimental Protocol for Recrystallization
This protocol is a validated starting point. Given the specific nature of this compound, optimization of solvent choice and volumes is encouraged.
Objective: To purify crude this compound to high purity (>99%).
Materials:
-
Crude this compound
-
Selected recrystallization solvent (see Part 4)
-
Erlenmeyer flasks (2)
-
Hotplate with stirring capability
-
Filter funnel (stemless or short-stem)
-
Filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Glass rod
Step-by-Step Methodology
-
Solvent Selection: Begin by identifying a suitable solvent or solvent pair using the small-scale screening method detailed in Part 4.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a small portion of the selected solvent, enough to create a slurry.
-
Gently heat the mixture on a hotplate with stirring. Add the solvent in small increments until the compound just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution even after cooling.[1]
-
-
Hot Filtration (if necessary):
-
If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration.
-
Pre-heat a second Erlenmeyer flask containing a small amount of boiling solvent on the hotplate. Pre-heat a stemless funnel with fluted filter paper by placing it on top of this flask.
-
Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which can lead to significant loss of yield.[4]
-
Quickly pour the hot, saturated solution through the pre-heated funnel into the clean flask.
-
-
Crystallization:
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.
-
Once at room temperature, the solution can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities. Causality: Using cold solvent minimizes the redissolving of the purified product during the wash.
-
-
Drying:
-
Dry the crystals thoroughly to remove residual solvent. This can be done by leaving them under vacuum on the filter funnel, followed by transfer to a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Part 3: Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the recrystallization process.
Question 1: My compound will not dissolve, even after adding a large amount of boiling solvent.
-
Answer: This indicates that the solvent is not suitable. The compound is likely insoluble or sparingly soluble in it. You must select a more polar or less polar solvent depending on the initial choice. Refer to the solvent selection guide (Part 4) and re-screen for a better option.
Question 2: No crystals are forming after the solution has cooled to room temperature and been placed in an ice bath.
-
Answer: This is a common issue that can stem from two primary causes:
-
Too much solvent was used: This is the most frequent reason.[5] The solution is not saturated enough for crystals to form. Solution: Gently heat the solution to evaporate some of the solvent (10-20% of the volume) and attempt to cool it again.
-
The solution is supersaturated: The solution contains more dissolved solute than it theoretically should, and crystallization requires a nucleation point to begin.[5] Solutions:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide a surface for nucleation.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.
-
-
Question 3: My product has "oiled out" instead of forming crystals.
-
Answer: Oiling out occurs when the saturated solution's temperature is above the melting point of the solute, or when the concentration of the solute is too high.[4] The compound comes out of solution as a liquid (oil) rather than a solid.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount (5-10%) more solvent. Allow the solution to cool much more slowly. A slower cooling rate gives molecules more time to orient themselves into a crystal lattice at a temperature below the compound's melting point.[5] Using a solvent with a lower boiling point can also sometimes resolve this issue.
-
Question 4: The yield of recovered crystals is very low.
-
Answer: Assuming the initial crude material contained a significant amount of product, low yield is often due to:
-
Using too much solvent during dissolution (see Q2).
-
Premature crystallization during a hot filtration step (see Protocol Step 3).
-
Washing the final crystals with solvent that was not sufficiently cold, causing the product to redissolve.
-
The chosen solvent is too good; the compound has significant solubility even at low temperatures. A mixed-solvent system might be necessary.
-
Question 5: The final crystals are colored, but the pure compound should be colorless.
-
Answer: This indicates the presence of colored, soluble impurities that were not fully removed.
-
Solution 1: Perform a second recrystallization. The concentration of the impurity will be much lower, and it is more likely to remain in the mother liquor.
-
Solution 2: If the impurity is highly colored and present in trace amounts, you can sometimes add a very small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurity. Use charcoal sparingly, as it can also adsorb your product and reduce yield.
-
Troubleshooting Logic Diagram: No Crystals Formed
Caption: Decision-making process for troubleshooting failure of crystallization.
Part 4: Solvent Selection Guide
The choice of solvent is the most critical variable in recrystallization.[1][6] A systematic screening process is the most reliable method.
Screening Procedure:
-
Place ~20-30 mg of your crude this compound into a small test tube.
-
Add the solvent dropwise at room temperature. Note if it dissolves easily. An ideal solvent will not dissolve the compound at this stage.[3]
-
If the compound is insoluble at room temperature, heat the test tube in a water or sand bath.
-
Observe if the compound dissolves when hot.
-
If it dissolves, remove the test tube from the heat and let it cool. Observe if crystals form.
-
Record your observations in a table like the one below.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling? | Notes |
| Non-Polar | ||||||
| Hexane | 69 | 1.9 | Record Here | Record Here | Record Here | |
| Toluene | 111 | 2.4 | Record Here | Record Here | Record Here | Pyridine-like structures can sometimes crystallize well from toluene.[7] |
| Intermediate | ||||||
| Ethyl Acetate | 77 | 6.0 | Record Here | Record Here | Record Here | Often a good starting point for moderately polar heterocycles.[8] |
| Acetone | 56 | 21 | Record Here | Record Here | Record Here | |
| Polar Aprotic | ||||||
| Acetonitrile | 82 | 38 | Record Here | Record Here | Record Here | |
| Polar Protic | ||||||
| Isopropanol | 82 | 18 | Record Here | Record Here | Record Here | |
| Ethanol | 78 | 24 | Record Here | Record Here | Record Here | A common choice for many organic compounds.[9] |
| Water | 100 | 80 | Record Here | Record Here | Record Here | Likely too polar, but could be used as an anti-solvent. |
Mixed-Solvent Systems: If no single solvent is ideal, use a solvent pair.[2] Dissolve the compound in a minimum amount of a hot "good" solvent (in which it is highly soluble) and then add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (turbid). Add a few drops of the "good" solvent to clarify the solution, then cool slowly.
Part 5: Frequently Asked Questions (FAQs)
-
Q: What purity level can I expect from a single recrystallization?
-
A: If the initial crude material is >90% pure and a suitable solvent is used, a single, carefully performed recrystallization can often increase purity to >99%. For very impure samples, multiple recrystallizations may be necessary.
-
-
Q: How do I confirm the purity of my final product?
-
A: The most common methods are melting point analysis and Thin Layer Chromatography (TLC). A pure compound will have a sharp melting point range (typically < 2°C). Comparison of the recrystallized material's TLC spot to the crude material should show the disappearance of impurity spots. For definitive structural confirmation and purity assessment, NMR spectroscopy or LC-MS should be used.
-
-
Q: Can I reuse the mother liquor to recover more product?
-
A: Yes, the mother liquor contains dissolved product. You can concentrate the mother liquor by evaporating a portion of the solvent and cooling to obtain a second crop of crystals. However, be aware that this second crop will likely be less pure than the first, as the concentration of impurities is higher.
-
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. mt.com [mt.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 8-Bromotetrazolo[1,5-a]pyridine
Introduction:
Welcome to the technical support resource for the synthesis and purification of 8-Bromotetrazolo[1,5-a]pyridine. This guide is tailored for researchers, scientists, and professionals in drug development who are engaged in the synthesis of this and similar heterocyclic compounds. The formation of this compound, while a standard synthetic procedure, often presents challenges in achieving high purity due to the formation of various impurities. This document provides a comprehensive troubleshooting guide, frequently asked questions, and detailed protocols to effectively remove these impurities and obtain a high-quality final product.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis has a low yield and contains unreacted 2-amino-3-bromopyridine. How can I improve the conversion?
A1: Incomplete reactions are a common issue, often stemming from the diazotization of 2-amino-3-bromopyridine. Key factors to consider are:
-
Stoichiometry of Sodium Nitrite: Ensure a slight excess of sodium nitrite is used to drive the reaction to completion.
-
Temperature Control: The diazotization process is exothermic and the resulting diazonium salt is thermally unstable. Maintaining a low temperature, typically between 0-5°C, is crucial to prevent decomposition.[1]
-
Purity of Starting Material: Impurities in the 2-amino-3-bromopyridine can interfere with the reaction.[2][3]
Q2: My crude product has a distinct yellow or brown coloration. What are these impurities and how can they be removed?
A2: Colored impurities are typically polymeric byproducts or arise from side-reactions of the diazonium salt. These can be effectively removed by treating a solution of the crude product with activated charcoal, followed by hot filtration and recrystallization.
Q3: I am struggling to crystallize my this compound. What techniques can I use to induce crystallization?
A3: Difficulty in crystallization is often due to the presence of impurities that disrupt the crystal lattice formation.[4] Several strategies can be employed:
-
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold.[4][5][6] Experiment with different solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).[7]
-
Seeding: Introducing a small seed crystal of pure this compound can initiate crystallization.
-
Slow Cooling: Allowing the saturated solution to cool slowly can promote the formation of larger, purer crystals.
Q4: Is there a possibility of forming the isomeric 2-azido-3-bromopyridine? How can I detect and remove it?
A4: Yes, the tetrazolo[1,5-a]pyridine ring system can exist in equilibrium with its 2-azidopyridine isomer.[8][9][10][11][12] The position of this equilibrium is influenced by factors such as substituents and solvent.
-
Detection: The azido group has a characteristic strong absorption in the IR spectrum around 2100 cm⁻¹. ¹H and ¹³C NMR spectroscopy can also be used to distinguish between the two isomers.
-
Removal: If the azido isomer is present as a significant impurity, it can be separated from the desired tetrazole product by column chromatography, taking advantage of their likely different polarities.
Troubleshooting Guide
Issue 1: Presence of Unreacted 2-amino-3-bromopyridine
Causality and Remediation:
The presence of starting material in the crude product is a clear indication of an incomplete reaction. The diazotization of 2-aminopyridine derivatives requires careful control of reaction parameters to ensure complete conversion.[1]
Troubleshooting Protocol:
-
Reaction Monitoring: Utilize thin-layer chromatography (TLC) to monitor the progress of the reaction. The disappearance of the 2-amino-3-bromopyridine spot indicates the completion of the reaction.
-
Purification via Column Chromatography: If unreacted starting material is present in the crude product, it can be removed by silica gel column chromatography. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically elute the less polar this compound before the more polar 2-amino-3-bromopyridine.[13][14]
Experimental Workflow: Purification of Crude this compound
Caption: General workflow for the purification of this compound by recrystallization.
Issue 2: Removal of Colored Impurities
Causality and Remediation:
Colored impurities are often high molecular weight byproducts formed from unwanted side reactions. Activated charcoal is a highly effective adsorbent for these types of impurities due to its high surface area and porous structure.
Troubleshooting Protocol: Decolorization with Activated Charcoal
-
Dissolve the crude this compound in a suitable solvent at an elevated temperature.
-
Add a small amount of activated charcoal (typically 1-5% by weight of the crude product).
-
Stir the mixture at an elevated temperature for 10-15 minutes.
-
Filter the hot solution through a pad of celite to remove the charcoal.
-
Proceed with the recrystallization of the decolorized solution.
Data Presentation: Common Recrystallization Solvents
| Solvent System | Application | Notes |
| Ethanol/Water | General purpose | Dissolve in hot ethanol, add water dropwise until cloudiness persists, then reheat to clarify and cool slowly. |
| Ethyl Acetate/Hexane | For less polar impurities | Dissolve in a minimum of hot ethyl acetate, then add hexane until the solution becomes cloudy. Reheat to dissolve and then cool.[7] |
| Isopropanol | Alternative to ethanol | Offers a different solubility profile that may be advantageous for certain impurity profiles. |
Issue 3: Separation of Isomeric Impurities
Causality and Remediation:
The potential for the formation of the 2-azido-3-bromopyridine isomer necessitates a purification strategy that can differentiate between these two closely related structures. Column chromatography is the most effective technique for this separation.
Troubleshooting Protocol: Column Chromatography
-
Adsorbent: Silica gel is the standard stationary phase for this type of separation.[14]
-
Eluent Selection: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The optimal eluent system will give a good separation between the spots of the two isomers on the TLC plate.
-
Column Packing and Loading: Pack the column with a slurry of silica gel in the initial, less polar eluent. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin eluting with the less polar solvent mixture and gradually increase the polarity to elute the compounds from the column. Collect fractions and analyze them by TLC to identify those containing the pure this compound.
Logical Relationship: Impurity Removal Strategy
References
- 1. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 2. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 5. m.youtube.com [m.youtube.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5- a]pyrimidine/2-azidopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. columbia.edu [columbia.edu]
Technical Support Center: A Guide to Improving Yield in the Synthesis of 8-Bromotetrazolo[1,5-a]pyridine
Welcome to the technical support center for the synthesis of 8-Bromotetrazolo[1,5-a]pyridine. As a crucial building block in medicinal chemistry and drug development, achieving a high yield of this compound is paramount for efficient research and development pipelines. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during its synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: The Synthetic Pathway at a Glance
The most common and reliable method for synthesizing this compound involves the reaction of a suitably substituted 2-halopyridine with an azide source. The reaction proceeds via a two-step sequence: an initial nucleophilic aromatic substitution (SNAr) to form a 2-azidopyridine intermediate, which then undergoes an intramolecular [3+2] cycloaddition to yield the fused tetrazole ring system.
This final step is a reversible equilibrium, known as the azide-tetrazole tautomerism. The position of this equilibrium is influenced by factors such as solvent polarity and temperature, which is a critical concept for yield optimization.[1][2]
References
Technical Support Center: Troubleshooting Catalyst Deactivation in 8-Bromotetrazolo[1,5-a]pyridine Reactions
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving 8-Bromotetrazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst deactivation, a common challenge when working with nitrogen-rich heterocyclic compounds. The inherent basicity and coordinating ability of the tetrazolo[1,5-a]pyridine core can lead to complex interactions with the palladium catalyst, often resulting in reduced catalytic activity and lower product yields.
This resource provides in-depth, field-proven insights in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Rapid Catalyst Decomposition (Formation of Palladium Black)
Q1: My reaction mixture turns black shortly after adding the palladium catalyst, and I'm observing little to no product formation. What's causing this, and how can I prevent it?
A1: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst deactivation through aggregation of palladium(0) species.[1] This is a frequent issue in cross-coupling reactions with electron-rich, coordinating N-heterocycles like this compound.
Causality: The nitrogen atoms in the tetrazolo[1,5-a]pyridine ring system can act as strong ligands, coordinating to the palladium center. This can displace the stabilizing phosphine or N-heterocyclic carbene (NHC) ligands, leading to the formation of unstable, ligandless palladium species that rapidly agglomerate and precipitate out of the solution as inactive palladium black.[2][3]
Troubleshooting Workflow: Mitigating Palladium Black Formation
Caption: Troubleshooting workflow for palladium black formation.
Detailed Protocols & Explanations:
-
Ligand Selection is Critical:
-
Protocol: Switch from simple phosphine ligands (e.g., PPh₃) to bulky, electron-rich phosphine ligands (Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4] These ligands form more stable complexes with palladium, sterically shielding the metal center and preventing displacement by the substrate.[5]
-
Causality: The larger cone angle and stronger electron-donating ability of these ligands create a more robust coordination sphere around the palladium, making it less susceptible to poisoning by the nitrogen atoms of the tetrazolopyridine.[5]
-
-
Use a Robust Precatalyst System:
-
Protocol: Employ well-defined palladium precatalysts, such as the third or fourth-generation Buchwald palladacycle precatalysts (e.g., SPhos-Pd-G3/G4) or PEPPSI-type precatalysts for NHC ligands.[6] These systems are designed for the efficient and rapid generation of the active monoligated Pd(0) species, which is crucial for initiating the catalytic cycle before deactivation can occur.[6][7][8]
-
Causality: Traditional Pd(II) sources like Pd(OAc)₂ require an in situ reduction to the active Pd(0) state.[7][9] This reduction step can be slow or inefficient, leaving the palladium vulnerable to coordination and subsequent deactivation. Modern precatalysts ensure a clean and quantitative conversion to the active catalyst.[6]
-
-
Optimize Reaction Conditions:
-
Protocol:
-
Temperature: Lower the reaction temperature. High temperatures can accelerate catalyst decomposition pathways.[10]
-
Additives: Consider using "Jeffery conditions" by adding a tetraalkylammonium salt (e.g., n-Bu₄NCl). These salts can act as phase-transfer catalysts and have been shown to stabilize catalytic palladium species, preventing aggregation.[11]
-
-
Causality: Milder conditions can slow the rate of catalyst decomposition relative to the rate of the desired catalytic turnover. Stabilizing additives can help keep the active catalyst in solution.
-
Issue 2: Stalled Reaction or Low Conversion
Q2: My reaction starts but then stalls, leaving a significant amount of starting material. What are the likely causes of this gradual catalyst deactivation?
A2: A stalling reaction suggests that the catalyst is initially active but is being progressively deactivated or inhibited over the course of the reaction. With substrates like this compound, this can be due to several factors beyond simple aggregation.
Causality:
-
Product Inhibition: The coupled product, now containing the tetrazolo[1,5-a]pyridine moiety linked to a new group, can also act as a ligand and coordinate to the palladium center, leading to product inhibition.
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures or in the presence of trace oxygen or water.[6][12]
-
Base-Induced Deactivation: The choice of base can be critical. Some bases can interact with the catalyst or promote side reactions that lead to deactivation.
Data Presentation: Ligand and Base Selection Guide
| Ligand Type | Recommended Ligands | Common Bases | Suitability for N-Heterocycles |
| Bulky Monophosphines | SPhos, XPhos, RuPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Excellent: Provides steric protection and stability.[4] |
| Bidentate Phosphines | dppf, Xantphos | Na₂CO₃, K₂CO₃ | Good: Can be effective, but bite angle is crucial.[8] |
| N-Heterocyclic Carbenes | IPr, SIMes | K₂CO₃, NaOt-Bu | Excellent: Forms very strong bonds with palladium, highly resistant to poisoning.[2] |
Troubleshooting & Optimization Protocol:
-
Verify Inert Atmosphere:
-
Protocol: Ensure rigorous exclusion of air and moisture. Use freshly distilled, degassed solvents. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding reagents.
-
Causality: Oxygen can lead to the oxidation of the active Pd(0) to inactive Pd(II) oxides and can also promote the degradation of phosphine ligands to phosphine oxides.[4][6]
-
-
Re-evaluate Base Selection:
-
Protocol: If using a strong organic base like Et₃N, consider switching to a weaker inorganic base such as K₂CO₃ or Cs₂CO₃.
-
Causality: Triethylamine can sometimes promote the reduction of Pd(II) to Pd(0) nanoparticles, leading to deactivation.[13][14] Inorganic bases are often less problematic in this regard.
-
-
Monitor Ligand Integrity:
-
Protocol: If possible, use ³¹P NMR spectroscopy to monitor the reaction mixture over time. The appearance of new signals, particularly a peak corresponding to the phosphine oxide, confirms ligand degradation.
-
Causality: The loss of the stabilizing ligand exposes the palladium center, making it prone to deactivation.
-
Logical Relationship: Catalyst Deactivation Pathways
Caption: Common pathways for palladium catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. benchchem.com [benchchem.com]
- 5. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Byproduct formation in the amination of 8-Bromotetrazolo[1,5-a]pyridine
Welcome to the technical support center for the amination of 8-bromotetrazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical transformation in their synthetic workflows. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this reaction, ensuring higher yields, purity, and reproducibility.
Introduction: The Challenge of C-N Bond Formation
The palladium-catalyzed amination of this compound, a key step in the synthesis of various biologically active compounds, is a powerful tool for constructing C-N bonds.[1][2] However, like many cross-coupling reactions involving heteroaromatic substrates, this transformation is not without its challenges. Byproduct formation can significantly reduce the yield and complicate the purification of the desired 8-aminotetrazolo[1,5-a]pyridine product. This guide will help you understand the root causes of these side reactions and provide actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the amination of this compound.
Problem 1: Low Yield of the Desired 8-Amino Product with Significant Starting Material Remaining
-
Potential Cause A: Inactive Catalyst
-
Explanation: The active form of the catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)2, PdCl2(PPh3)2), incomplete reduction to Pd(0) can lead to low catalytic activity. Additionally, the phosphine ligand, crucial for stabilizing the palladium center and facilitating the catalytic cycle, can be sensitive to air and moisture.[3]
-
Solution:
-
Ensure all reagents and solvents are thoroughly degassed to remove oxygen.
-
Use fresh, high-purity palladium precatalysts and ligands.
-
Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh3)4 or Pd2(dba)3.
-
Ensure the ligand-to-palladium ratio is optimized; typically, a 1.5:1 to 2.5:1 ratio is effective.
-
-
-
Potential Cause B: Inappropriate Base
-
Explanation: The choice of base is critical for the deprotonation of the amine and the subsequent steps in the catalytic cycle.[4] A base that is too weak may not efficiently deprotonate the amine, stalling the reaction. Conversely, a base that is too strong can lead to decomposition of the starting material or product.
-
Solution:
-
For primary and secondary amines, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.
-
Ensure the base is freshly opened or properly stored to avoid deactivation by moisture.
-
The stoichiometry of the base is also important; typically, 1.2 to 1.5 equivalents are used.
-
-
Problem 2: Formation of a Hydrodebromination Byproduct (Tetrazolo[1,5-a]pyridine)
-
Potential Cause: β-Hydride Elimination
-
Explanation: This is a common side reaction in Buchwald-Hartwig aminations, especially with primary amines.[5][6] It involves the transfer of a β-hydrogen from the amine to the palladium center, followed by reductive elimination to give the hydrodebrominated arene and an imine.
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[2] These ligands promote reductive elimination of the desired product over β-hydride elimination.[5][7]
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway.
-
Amine Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can help favor the desired amination pathway.
-
-
Problem 3: Formation of a Dimer Byproduct (8,8'-bi(tetrazolo[1,5-a]pyridine))
-
Potential Cause: Homocoupling of the Starting Material
-
Explanation: This can occur if the oxidative addition of the this compound to the Pd(0) center is faster than the subsequent amination step. The resulting arylpalladium intermediate can then react with another molecule of the starting material.
-
Solution:
-
Optimize Reaction Concentration: Running the reaction at a lower concentration can disfavor this bimolecular side reaction.
-
Ligand Choice: Bidentate ligands like BINAP or DPPF can sometimes suppress homocoupling by preventing the formation of palladium species that are prone to this side reaction.[5]
-
Slow Addition: In some cases, slow addition of the this compound to the reaction mixture can minimize its concentration and thus reduce homocoupling.
-
-
Problem 4: Formation of Aryl Alcohol Byproduct
-
Potential Cause: Reaction with Hydroxide
-
Explanation: If using a hydroxide base or if there is significant water in the reaction, the arylpalladium intermediate can react with the hydroxide to form an arylpalladium hydroxo complex, which can then reductively eliminate to form the corresponding aryl alcohol.[8]
-
Solution:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.
-
Avoid Hydroxide Bases: Opt for alkoxide or amide bases.
-
Ligand Development: Certain ligands, like the recently developed KPhos, have been shown to suppress the formation of aryl alcohol side products when using aqueous ammonia and a hydroxide base.[8][9]
-
-
Common Byproducts Summary
| Byproduct | Structure | Common Cause | Mitigation Strategy |
| Hydrodebromination Product | Tetrazolo[1,5-a]pyridine | β-Hydride Elimination | Use bulky, electron-rich ligands; lower reaction temperature. |
| Dimer | 8,8'-bi(tetrazolo[1,5-a]pyridine) | Homocoupling | Lower reaction concentration; use bidentate ligands. |
| Aryl Alcohol | 8-hydroxytetrazolo[1,5-a]pyridine | Reaction with hydroxide | Use anhydrous conditions; avoid hydroxide bases. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the amination of this compound?
A1: The reaction typically proceeds via a Buchwald-Hartwig amination catalytic cycle.[2][5] The key steps are:
-
Oxidative Addition: The this compound adds to the Pd(0) catalyst to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton from the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired 8-aminotetrazolo[1,5-a]pyridine product is eliminated from the palladium center, regenerating the Pd(0) catalyst.
Q2: How do I choose the right ligand for my reaction?
A2: Ligand choice is crucial for success.[2][7] For challenging substrates like this compound, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often the best choice.[10] These ligands promote the rate-limiting reductive elimination step and can suppress side reactions like β-hydride elimination.[5][7]
Q3: Can I use other coupling partners besides amines?
A3: Yes, the Buchwald-Hartwig reaction is versatile. Under similar conditions, you can often couple this compound with alcohols to form ethers and thiols to form thioethers.[5] However, optimization of the catalyst, ligand, and base will likely be necessary for each new class of nucleophile.
Q4: My reaction is very slow. What can I do to speed it up?
A4:
-
Increase Temperature: Gently increasing the reaction temperature can significantly increase the rate. However, be mindful that higher temperatures can also promote side reactions.
-
Change Solvent: A more polar aprotic solvent like dioxane or toluene can sometimes improve reaction rates.[3]
-
Optimize Catalyst Loading: While typically 1-2 mol% of the palladium catalyst is used, increasing the loading to 5 mol% can be beneficial for sluggish reactions.
-
Ligand Screening: If one ligand is not effective, screening a panel of different phosphine ligands can identify a more active catalyst system for your specific substrate combination.
Experimental Protocols
General Procedure for the Amination of this compound
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2.2-4.4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Seal the tube with a septum, and purge with argon or nitrogen for 15 minutes.
-
Add the this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizations
Reaction Mechanism
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Hydrodebromination Byproduct Formation
Caption: Pathway for hydrodebromination byproduct formation.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 10. research.rug.nl [research.rug.nl]
Column chromatography conditions for purifying 8-Bromotetrazolo[1,5-a]pyridine derivatives
Welcome to the technical support center for the purification of 8-Bromotetrazolo[1,5-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the column chromatography purification of this important class of N-heterocyclic compounds. The unique electronic properties of the tetrazolo[1,5-a]pyridine scaffold, combined with the presence of a bromine atom, can present specific challenges during purification. This resource aims to provide logical, experience-driven solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound derivatives?
A1: Silica gel is the most frequently used stationary phase for the column chromatography of tetrazole and pyridine derivatives.[1][2] Its polarity is generally well-suited for the separation of these moderately polar compounds from less polar starting materials and non-polar byproducts. For standard purifications, a silica gel with a particle size of 40-63 µm is a good starting point.
Q2: What are some recommended mobile phase systems for the purification of these derivatives?
A2: The choice of eluent is critical and is highly dependent on the specific substituents on your derivative. However, good starting points are binary solvent systems of varying polarity. It is always recommended to first determine the optimal solvent system using Thin-Layer Chromatography (TLC).[3] A good target Rf value on TLC for the desired compound is typically between 0.2 and 0.4 for effective separation on a column.
| Mobile Phase System | Component A (Non-polar) | Component B (Polar) | Typical Starting Ratio (A:B) | Notes |
| Standard Polarity | Hexane or Petroleum Ether | Ethyl Acetate | 9:1 to 1:1 | A versatile system for a wide range of derivatives.[4][5] |
| Intermediate Polarity | Dichloromethane (DCM) | Ethyl Acetate | 20:1 to 5:1 | Good for compounds with slightly higher polarity. |
| Higher Polarity | Dichloromethane (DCM) | Methanol (MeOH) or Ethanol (EtOH) | 99:1 to 9:1 | Use cautiously as methanol can dissolve silica gel at high concentrations.[3] This system is effective for more polar derivatives. |
Q3: My this compound derivative is highly polar and barely moves from the baseline on TLC, even with 100% ethyl acetate. What should I do?
A3: For highly polar derivatives, you will need to use a more polar mobile phase. A common strategy is to add a small percentage of a highly polar solvent like methanol or ethanol to your eluent system. For instance, you can try a gradient of 1-10% methanol in dichloromethane.[3] If your compound is basic due to the pyridine nitrogen, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing and improve elution by neutralizing acidic sites on the silica gel.
Q4: Can I use reversed-phase chromatography for these compounds?
A4: Yes, reversed-phase chromatography can be an excellent alternative, especially if your compound is highly polar or if you are struggling with separation on normal-phase silica gel. A C18-functionalized silica is a common stationary phase for reversed-phase chromatography. The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Troubleshooting Guide
Problem 1: The compound is streaking or "tailing" on the TLC plate and column.
This is a common issue with nitrogen-containing heterocyclic compounds due to their basicity. The lone pair on the pyridine nitrogen can interact strongly with acidic silanol groups on the surface of the silica gel, leading to poor peak shape.
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine or pyridine (0.1-1%), into your mobile phase. This will compete with your compound for the acidic sites on the silica gel, leading to more symmetrical peaks.
-
Use Deactivated Silica: Consider using a deactivated silica gel where the acidic silanol groups have been end-capped.
-
Switch to a Different Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.
Problem 2: The compound appears to be decomposing on the column.
The tetrazole ring can be sensitive to acidic conditions, and prolonged exposure to silica gel can sometimes lead to degradation.
Solutions:
-
2D-TLC Analysis: Before running a column, perform a 2D-TLC to check for stability on silica. Spot your compound on a square TLC plate, run it in one direction, then rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, your compound is likely decomposing.
-
Neutralize the Silica: You can pre-treat the silica gel by washing it with a solvent system containing a small amount of a base (e.g., 1% triethylamine in your eluent) before loading your sample.
-
Minimize Contact Time: Use flash chromatography with a slightly more polar solvent system than you would for traditional gravity chromatography to reduce the time your compound spends on the column.
Problem 3: Poor separation of the desired product from a closely-related impurity.
When dealing with isomers or byproducts with very similar polarity to your target compound, achieving good separation can be challenging.
Solutions:
-
Optimize the Mobile Phase: Experiment with different solvent systems. Sometimes, switching one of the solvents in your binary mixture for another of similar polarity but different chemical properties (e.g., replacing ethyl acetate with acetone) can improve selectivity.
-
Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for separation.
-
Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your compound, leaving more polar impurities behind.
Experimental Workflow for Column Chromatography
Below is a generalized workflow for the purification of an this compound derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of polybrominated benzimidazole and benzotriazole derivatives containing a tetrazole ring and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 5. rsc.org [rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 8-Bromotetrazolo[1,5-a]pyridine: A Comparative NMR Study
For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a critical step. 8-Bromotetrazolo[1,5-a]pyridine, a molecule of interest in medicinal chemistry, presents a unique spectroscopic challenge. This guide provides an in-depth analysis of its expected ¹H and ¹³C NMR spectra, offering a comparative framework against its parent scaffold and discussing alternative characterization techniques.
The Structural Elucidation Imperative
The tetrazolo[1,5-a]pyridine scaffold is a bioisosteric analog of purines, making its derivatives, such as the 8-bromo variant, promising candidates for interacting with biological targets. The precise placement of the bromine atom is crucial for its chemical reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary tool for confirming this structure.[1]
¹H NMR Analysis: A Detailed Prediction
The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis]; a [label="this compound"];
} Structure of this compound with proton labeling.
Expected Chemical Shifts and Coupling Constants:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | Rationale |
| H5 | 8.6 - 8.8 | Doublet of doublets (dd) | J(H5,H6) ≈ 7.0, J(H5,H7) ≈ 1.0 | The proton at position 5 is expected to be the most deshielded due to its proximity to the electron-withdrawing tetrazole ring. |
| H7 | 7.8 - 8.0 | Doublet of doublets (dd) | J(H7,H6) ≈ 9.0, J(H5,H7) ≈ 1.0 | The bromine atom at position 8 will have a significant deshielding effect on the adjacent H7 proton. |
| H6 | 7.2 - 7.4 | Triplet of doublets (td) or complex multiplet | J(H6,H7) ≈ 9.0, J(H6,H5) ≈ 7.0 | This proton will be influenced by both adjacent protons, leading to a more complex splitting pattern. |
These predictions are based on the known shifts for pyridine, where protons alpha to the nitrogen are downfield, and the expected electronic effects of the fused tetrazole ring and the bromine substituent.[2]
¹³C NMR Analysis: A Complementary Perspective
The proton-decoupled ¹³C NMR spectrum is anticipated to display six distinct signals for the carbon atoms of the bicyclic system.
Predicted ¹³C Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C8a | ~148 | This quaternary carbon is part of the fused ring system and adjacent to a nitrogen atom. |
| C5 | ~140 | Being alpha to a pyridine-like nitrogen, this carbon is expected to be significantly downfield. |
| C7 | ~130 | The carbon atom adjacent to the bromine-substituted carbon is expected to be deshielded. |
| C6 | ~118 | This carbon is expected to be the most upfield of the CH carbons in the pyridine ring. |
| C8 | ~115 | The C-Br carbon chemical shift is influenced by the heavy atom effect of bromine. |
| C4a | ~150 | The quaternary carbon of the tetrazole ring is expected at a downfield position. |
Comparative Analysis with Alternative Techniques
While NMR is the gold standard for structural elucidation in solution, other techniques provide complementary data, particularly for confirming molecular weight and elemental composition.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | High sensitivity, requires minimal sample. | Does not provide information on atom connectivity. |
| X-Ray Crystallography | Unambiguous 3D molecular structure in the solid state. | Provides definitive structural proof. | Requires a suitable single crystal, which can be difficult to grow. |
| Infrared (IR) Spectroscopy | Information about functional groups present. | Quick and easy to perform. | Provides limited information for complex aromatic systems. |
Experimental Protocols
Standard NMR Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} General workflow for NMR analysis.
Conclusion
The structural analysis of this compound relies on a predictive and comparative approach to its ¹H and ¹³C NMR spectra. By understanding the influence of the fused tetrazole ring and the bromine substituent, researchers can confidently assign the spectral features and confirm the molecular structure. While techniques like mass spectrometry and X-ray crystallography offer valuable complementary data, NMR remains the cornerstone for detailed structural elucidation in solution.
References
Decoding Molecular Architecture: A Comparative Guide to the Mass Spectrometry Fragmentation of 8-Bromotetrazolo[1,5-a]pyridine
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 8-Bromotetrazolo[1,5-a]pyridine, a molecule of significant interest due to its versatile chemical handle for further functionalization, presents a unique analytical challenge.[1][2] This guide provides an in-depth analysis of its mass spectrometric fragmentation behavior, offering a robust framework for its identification and characterization. We will explore the expected fragmentation pathways under electron impact (EI) ionization and compare this powerful technique with alternative analytical methodologies, providing researchers with the critical insights needed for unambiguous structural confirmation.
The Rationale for Mass Spectrometry in Heterocyclic Analysis
Mass spectrometry (MS) is an indispensable tool for molecular structure determination, valued for its sensitivity and the wealth of structural information gleaned from fragmentation patterns.[3][4] For fused heterocyclic systems like this compound, MS provides a detailed fingerprint, revealing the connectivity of atoms and the relative stability of different parts of the molecule.[5][6] Understanding the fragmentation pattern is not merely an academic exercise; it is a critical step in reaction monitoring, impurity profiling, and metabolite identification.
Unraveling the Fragmentation Pathway of this compound
While a dedicated mass spectrum for this compound is not extensively published, we can predict its fragmentation pattern based on established principles of mass spectrometry and studies of related compounds.[7][8][9][10] The molecule's structure, featuring a fused tetrazole and a brominated pyridine ring, suggests several key fragmentation routes upon electron impact ionization.
The initial event is the formation of the molecular ion (M⁺˙). Due to the presence of bromine, this will appear as a characteristic doublet with peaks of nearly equal intensity at m/z 197 and 199. The subsequent fragmentation is expected to proceed through several competing pathways, driven by the elimination of stable neutral molecules and the formation of stable fragment ions.
A primary and highly characteristic fragmentation of tetrazole rings is the loss of a molecule of nitrogen (N₂).[8][10] This is a retro-cycloaddition reaction that is entropically favored. For this compound, this would lead to the formation of a brominated pyridylnitrene radical cation.
Another predictable fragmentation pathway involves the bromine substituent. Halogenated aromatic compounds can undergo fragmentation through the loss of the halogen radical or through the elimination of HX (in this case, HBr).[11]
The proposed fragmentation cascade is visualized in the following diagram:
Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.
A Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool, a multi-faceted approach to structural elucidation is always recommended for ensuring scientific rigor. The following table compares mass spectrometry with other common analytical techniques for the characterization of this compound.
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides structural information from fragmentation. | Isomers can be difficult to distinguish without tandem MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and connectivity. | Unambiguous structure determination, information about stereochemistry. | Lower sensitivity than MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Information about functional groups present. | Quick and non-destructive. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Absolute three-dimensional structure. | Definitive structural elucidation. | Requires a single, high-quality crystal, which can be difficult to obtain. |
Experimental Protocol for Mass Spectrometry Analysis
To obtain a high-quality mass spectrum of this compound, the following experimental protocol is recommended:
1. Sample Preparation:
- Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
- Ensure the sample is fully dissolved to prevent clogging of the injection port.
2. Instrumentation:
- A high-resolution mass spectrometer equipped with an electron impact (EI) ionization source is recommended.
- Set the ionization energy to 70 eV, a standard condition that allows for comparison with spectral libraries.[12]
3. Data Acquisition:
- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph for separation from any impurities.
- Acquire the mass spectrum over a mass range of m/z 50-300 to ensure all relevant fragments are detected.
4. Data Analysis:
- Identify the molecular ion peaks, paying close attention to the isotopic pattern of bromine (M⁺˙ and M+2⁺˙).
- Analyze the fragmentation pattern, identifying key losses such as N₂ and Br•.
- Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with library spectra of related compounds.
Workflow for Structural Elucidation
The following diagram illustrates a comprehensive workflow for the structural confirmation of this compound, integrating mass spectrometry with other analytical techniques.
Caption: A comprehensive workflow for the structural elucidation of this compound.
Conclusion
The structural analysis of this compound by mass spectrometry provides a wealth of information that is critical for its unambiguous identification. By understanding its predictable fragmentation pathways, researchers can confidently characterize this important heterocyclic compound. While mass spectrometry is a cornerstone of modern analytical chemistry, its power is magnified when used in concert with other techniques such as NMR and IR spectroscopy. This integrated approach ensures the highest level of scientific rigor and provides a complete picture of the molecular architecture.
References
- 1. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 2. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterocyclic chemistry - Fused ring systems | PPTX [slideshare.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. mdpi.com [mdpi.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. lifesciencesite.com [lifesciencesite.com]
- 11. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uni-saarland.de [uni-saarland.de]
A Comparative Guide to FT-IR Spectroscopy for the Tetrazolo[1,5-a]pyridine Ring System
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigmatic Tetrazolo[1,5-a]pyridine Core
The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a bioisostere for carboxylic acids. Its synthesis and characterization are pivotal for the development of novel therapeutics and functional materials. However, the inherent structural ambiguity of this ring system, primarily the valence tautomerism with 2-azidopyridine, presents a significant analytical challenge. Accurate structural elucidation is not merely academic; it is fundamental to understanding the molecule's reactivity, bioavailability, and overall function.
This guide, from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other common analytical techniques for the characterization of the tetrazolo[1,5-a]pyridine ring system. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The Tautomeric Equilibrium: A Spectroscopic Dichotomy
The defining characteristic of the tetrazolo[1,5-a]pyridine system is its equilibrium with the 2-azidopyridine tautomer. This equilibrium is highly sensitive to the physical state (solid vs. solution), solvent polarity, and the electronic nature of substituents on the pyridine ring. FT-IR spectroscopy is exceptionally well-suited to probe this tautomerism.
In the solid state (typically analyzed as a KBr pellet), the tetrazolo[1,5-a]pyridine form is often predominant. This is evidenced by the absence or very weak intensity of the characteristic azide (–N₃) stretching vibration.[1] In contrast, when dissolved in a solvent like acetone, the equilibrium can shift towards the 2-azidopyridine form, leading to the appearance of a strong and sharp absorption band for the azide group.[2]
dot
Caption: Tautomeric equilibrium of tetrazolo[1,5-a]pyridine.
FT-IR Spectral Signatures: Decoding the Vibrational Landscape
The power of FT-IR spectroscopy in analyzing the tetrazolo[1,5-a]pyridine system lies in its ability to identify key functional groups and subtle changes in the ring vibrations. The interpretation of the spectrum is a process of identifying characteristic bands for both the fused tetrazolo-pyridine system and its open-chain azido tautomer.
Characteristic Vibrational Frequencies
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Comments |
| 2-Azidopyridine Tautomer | |||
| Asymmetric N₃ Stretch | 2100 - 2160 | Strong | A sharp and intense band, often a doublet, is the hallmark of the azido form. Its presence in solution spectra is a key diagnostic tool.[2] |
| Symmetric N₃ Stretch | ~1240 | Medium | Less commonly used for diagnosis due to interfering bands. |
| Tetrazolo[1,5-a]pyridine Tautomer | |||
| Tetrazole Ring Breathing | 1085 - 1100 | Medium | A characteristic vibration of the fused tetrazole ring.[1] |
| Tetrazole Ring N=N Stretching | 1400 - 1430 | Medium | Indicates the presence of the tetrazole ring structure.[3] |
| Pyridine Ring C=N and C=C Stretching | 1500 - 1610 | Strong | A series of sharp bands characteristic of the pyridine ring.[3] |
| Pyridine Ring Breathing | 990 - 1000 | Medium | Another key indicator of the intact pyridine ring within the fused system.[1] |
| C-H Aromatic Stretching | 3000 - 3100 | Medium | Characteristic of the aromatic protons on the pyridine ring. |
A Comparative Analysis of Analytical Techniques
While FT-IR is a powerful tool, a comprehensive characterization of tetrazolo[1,5-a]pyridines necessitates a multi-technique approach. The choice of technique depends on the specific information required.
| Analytical Technique | Strengths for Tetrazolo[1,5-a]pyridine Analysis | Weaknesses for Tetrazolo[1,5-a]pyridine Analysis |
| FT-IR Spectroscopy | Excellent for probing the azido-tetrazolo tautomerism by comparing solid-state and solution spectra.[1][2] Rapid, non-destructive, and requires minimal sample preparation. Provides clear fingerprints for functional groups. | Provides limited information on the connectivity of atoms and the overall molecular structure.[4] Can be challenging to interpret complex spectra with overlapping bands. |
| Nuclear Magnetic Resonance (NMR) | The gold standard for unambiguous structural elucidation, providing detailed information on proton and carbon environments.[4] Can be used to quantify the ratio of tautomers in solution. | Less sensitive than FT-IR and requires larger sample quantities. The presence of quadrupolar nitrogen atoms can lead to broadened signals. |
| Mass Spectrometry (MS) | Provides accurate molecular weight determination.[5] Fragmentation patterns can offer clues about the structure and stability of the ring system.[2][3] | Isomer differentiation can be challenging based on mass alone. The high-energy ionization process may not reflect the original tautomeric equilibrium. |
| X-ray Crystallography | Provides the definitive solid-state structure, unambiguously confirming the tetrazolo[1,5-a]pyridine form. | Requires a suitable single crystal, which can be difficult to obtain. Provides no information about the structure or tautomeric equilibrium in solution. |
dot
Caption: Experimental workflow for structural elucidation.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum via the KBr Pellet Method
The following protocol outlines the steps for preparing a potassium bromide (KBr) pellet for solid-state FT-IR analysis of a tetrazolo[1,5-a]pyridine derivative. The key to a high-quality spectrum is the elimination of moisture, as water has strong IR absorption bands that can obscure sample signals.[6]
Materials and Equipment:
-
FT-IR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die (e.g., 13 mm)
-
Spectroscopy-grade KBr powder (dried in an oven at ~110°C for at least 2 hours and stored in a desiccator)
-
Analytical balance (4-place)
-
Spatula and weighing paper
-
Heat lamp (optional)
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the finely powdered tetrazolo[1,5-a]pyridine sample.
-
Weigh approximately 200-250 mg of dry, spectroscopy-grade KBr powder.[4]
-
The sample-to-KBr ratio should be roughly 1:100 to 1:200.
-
-
Grinding and Mixing:
-
First, grind the tetrazolo[1,5-a]pyridine sample in the agate mortar to a very fine powder.
-
Add the KBr powder to the mortar and gently but thoroughly mix it with the sample. The goal is a homogenous dispersion of the sample within the KBr matrix.[6] Avoid overly vigorous grinding at this stage, as it can increase moisture absorption.
-
-
Die Assembly and Loading:
-
Ensure the die set is clean and dry. Gently warming the die set under a heat lamp can help remove any adsorbed moisture.[6]
-
Place the bottom anvil of the die in the die body.
-
Carefully transfer the KBr-sample mixture into the die body, ensuring an even layer.
-
-
Pressing the Pellet:
-
Pellet Release and Analysis:
-
Carefully release the pressure and remove the die from the press.
-
Disassemble the die to retrieve the pellet. A high-quality pellet will be thin and transparent.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
Conclusion: A Synergistic Approach to Structural Certainty
FT-IR spectroscopy is an indispensable tool for the initial characterization of the tetrazolo[1,5-a]pyridine ring system, offering a rapid and insightful window into the crucial azido-tetrazolo tautomerism. Its strength lies in the direct comparison of solid-state and solution spectra, providing clear evidence for the predominant tautomeric form under different conditions. However, for unambiguous structural elucidation and a comprehensive understanding of these complex heterocyclic compounds, a synergistic approach is paramount. The integration of FT-IR with NMR and mass spectrometry provides a self-validating system, ensuring the scientific integrity of the structural assignment. This multi-faceted analytical strategy empowers researchers to confidently navigate the subtleties of the tetrazolo[1,5-a]pyridine system, paving the way for advancements in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. article.sapub.org [article.sapub.org]
- 3. lifesciencesite.com [lifesciencesite.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Structural Significance of Tetrazolo[1,5-a]pyridines
An In-Depth Technical Guide to the X-ray Crystal Structures of 8-Bromotetrazolo[1,5-a]pyridine Derivatives: A Comparative Analysis
Tetrazolo[1,5-a]pyridine systems represent a class of nitrogen-rich heterocyclic compounds of profound interest in medicinal chemistry and materials science. Their unique fused-ring structure is a key feature that influences their reactivity and interactions with biological targets.[1] A critical aspect of this scaffold is its existence in a tautomeric equilibrium with the corresponding 2-azidopyridine form. High-resolution structural analysis, primarily through single-crystal X-ray diffraction, is the definitive method for determining the dominant tautomeric form in the solid state.[1][2] This analysis provides precise geometric data, conformational details, and insights into the intermolecular interactions that govern the physicochemical properties of these compounds.[1]
The introduction of a bromine atom at the 8-position creates this compound, a versatile intermediate for the synthesis of novel derivatives through reactions like Suzuki, Stille, and arylamination couplings.[3] Understanding the crystal structure of this parent molecule and how it is perturbed by various substituents is paramount for rational drug design and the engineering of materials with desired properties.[4] This guide provides a comparative analysis of the X-ray crystal structures of this compound and its derivatives, supported by experimental protocols and data.
Experimental Workflow: From Synthesis to Structure
The journey from a powdered compound to a three-dimensional molecular structure is a meticulous process. Single-crystal X-ray diffraction is the gold standard for this purpose, providing unambiguous atomic-level detail.[1][5][6]
Synthesis and Crystal Growth
The synthesis of the parent this compound is typically achieved by reacting 2-chloro-3-bromopyridine with an azide source, such as sodium azide or trimethylsilyl azide.[2][3] This reaction proceeds via a nucleophilic displacement of the chlorine, followed by an electrocyclic ring closure to form the fused tetrazole ring.[2]
Protocol for Single-Crystal Growth:
-
Dissolution: Dissolve the synthesized this compound derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or dichloromethane/hexane) to near saturation at a slightly elevated temperature.
-
Causality: The choice of solvent is critical. The ideal solvent will dissolve the compound moderately, allowing for a slow decrease in solubility as the solvent evaporates, which is essential for the ordered molecular packing required for a high-quality crystal.
-
-
Filtration: Filter the warm solution through a syringe filter into a clean, small vial.
-
Causality: This step removes any particulate matter that could act as nucleation sites, leading to the rapid formation of many small, unusable crystals instead of a few large, well-ordered ones.
-
-
Evaporation: Loosely cap the vial or cover it with parafilm perforated with a few small holes. Allow the solvent to evaporate slowly and undisturbed over several days to weeks at room temperature.
-
Causality: Slow evaporation is the cornerstone of this technique. It ensures that molecules have sufficient time to arrange themselves into a thermodynamically stable, repeating lattice, which is the definition of a crystal.[1]
-
Comparative Structural Analysis: The Parent vs. Its Derivatives
The introduction of different functional groups onto the this compound scaffold significantly influences both the intramolecular geometry and the intermolecular packing in the solid state.
The Foundational Structure: this compound
The core this compound molecule is expected to be nearly planar. The crystal packing is likely dominated by a combination of π–π stacking interactions between the aromatic rings and halogen bonding involving the bromine atom. Halogen bonds (Br···N or Br···O) are highly directional, non-covalent interactions that can play a crucial role in crystal engineering.[7][8]
Derivative Comparison: The Role of Substituents
Let's consider two hypothetical but representative derivatives to illustrate the comparative principles:
-
Derivative A: 8-Bromo-6-nitro-tetrazolo[1,5-a]pyridine
-
Derivative B: N-phenyl-8-bromo-tetrazolo[1,5-a]pyridin-6-amine
Intramolecular Effects (Geometry): The electron-withdrawing nitro group in Derivative A is expected to cause minor changes in the bond lengths and angles of the fused ring system compared to the parent compound. In contrast, the bulky N-phenyl-amine group in Derivative B may induce a significant twist (dihedral angle) between the tetrazolo[1,5-a]pyridine core and the appended phenyl ring due to steric hindrance.
Intermolecular Effects (Crystal Packing): The primary differences arise in the supramolecular assembly.[9]
-
Parent Compound: Packing is likely driven by Br···N halogen bonds and offset π–π stacking.
-
Derivative A (Nitro-substituted): The strong acceptor nature of the nitro group's oxygen atoms introduces the possibility of strong C–H···O hydrogen bonds and Br···O halogen bonds. These interactions can compete with or supplement the π–π stacking, potentially leading to a denser, more complex packing arrangement.
-
Derivative B (Amino-substituted): The N-H group is a classic hydrogen bond donor. The dominant interaction in the crystal lattice of Derivative B is likely to be N–H···N hydrogen bonding, forming chains or dimers. The bromine atom might still participate in weaker C–H···Br interactions or halogen bonds, but the hydrogen bonding network would be the defining feature of the crystal packing.
Quantitative Data Comparison
The following table summarizes hypothetical but realistic crystallographic data to highlight the differences between the parent compound and its derivatives.
| Parameter | This compound | Derivative A (Nitro) | Derivative B (Amino) |
| Crystal System | Monoclinic | Triclinic | Orthorhombic |
| Space Group | P2₁/c | P-1 | Pca2₁ |
| Key Dihedral Angle | ~2.1° (Planar) | ~3.5° (Slightly Twisted) | ~45.2° (Phenyl Ring Twist) |
| Dominant Interaction | Br···N Halogen Bond | C-H···O Hydrogen Bond | N-H···N Hydrogen Bond |
| Interaction Distance (Å) | ~3.1 Å | ~2.4 Å | ~2.9 Å |
| Packing Motif | Herringbone π-stacking | Sheet-like structure | 1D Hydrogen-bonded chains |
Protocol: Single-Crystal X-ray Diffraction
Obtaining high-quality diffraction data is a prerequisite for accurate structure determination.[4]
-
Crystal Selection & Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
-
Expertise: A good crystal should be clear, have well-defined faces, and be free of cracks or satellite growths. This ensures the diffraction pattern is sharp and representative of a single lattice.
-
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas.[10] It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction images are collected by a detector.[10]
-
Trustworthiness: Cooling the crystal is a self-validating step. It minimizes thermal vibrations of the atoms, resulting in less diffuse scattering and stronger diffraction spots at higher angles (higher resolution). This leads to a more precise electron density map and a more accurate final structure.[11]
-
-
Data Processing: The collected images are integrated to determine the position and intensity of each diffraction spot. These intensities are corrected for various experimental factors (e.g., absorption).
-
Structure Solution: The "phase problem" is solved. For small molecules like these, ab initio or "direct methods" are typically used.[6] These methods use statistical relationships between the intensities to determine initial phases.
-
Model Building & Refinement: An initial electron density map is calculated from the phases and intensities.[5] A molecular model is built into this map. The model is then refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to minimize the difference between the observed diffraction data and the data calculated from the model. The quality of the final model is assessed by parameters like the R-factor.
Conclusion
The X-ray crystal structure of this compound derivatives provides invaluable, atomic-level insights that are crucial for drug development and materials science. This guide demonstrates that while the core molecular framework remains relatively constant, the introduction of different substituents dramatically alters the supramolecular landscape. By strategically modifying the parent compound, one can engineer specific intermolecular interactions—such as strong hydrogen bonds or directional halogen bonds—to control the crystal packing and, by extension, the bulk properties of the material. This structure-property relationship is the foundation of modern crystal engineering, and it begins with a rigorous understanding of the X-ray crystallographic data.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 9. Intermolecular interactions in the crystalline structure of some polyhalogenated Di- And triamino Pyridines: Spectroscopical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein X-ray Crystallography and Drug Discovery [mdpi.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 8-Bromo- vs. 8-Chlorotetrazolo[1,5-a]pyridine in Nucleophilic Aromatic Substitution
Introduction: The Significance of the Tetrazolo[1,5-a]pyridine Scaffold in Drug Discovery
The tetrazolo[1,5-a]pyridine moiety is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide range of biologically active molecules. The 8-halo-substituted derivatives, in particular, serve as versatile synthetic intermediates, allowing for the introduction of diverse functionalities at this position through nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of the reactivity of two key intermediates, 8-bromotetrazolo[1,5-a]pyridine and 8-chlorotetrazolo[1,5-a]pyridine, in SNAr reactions, offering valuable insights for researchers in synthetic and medicinal chemistry.
Theoretical Framework: Understanding SNAr on Electron-Deficient Heterocycles
Nucleophilic aromatic substitution on the tetrazolo[1,5-a]pyridine ring system proceeds via a stepwise addition-elimination mechanism. The electron-withdrawing nature of the fused tetrazole ring, in conjunction with the pyridine nitrogen, renders the pyridine ring electron-deficient and susceptible to attack by nucleophiles.
The generally accepted mechanism for SNAr involves two key steps:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the halogen leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.
-
Leaving Group Expulsion: The halide ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
The stability of the Meisenheimer complex is a crucial factor influencing the reaction rate. Electron-withdrawing groups ortho and para to the site of substitution can delocalize the negative charge, stabilizing the intermediate and accelerating the reaction. In the case of 8-halotetrazolo[1,5-a]pyridines, the fused tetrazole ring and the pyridine nitrogen work in concert to activate the C8 position for nucleophilic attack.
The "Element Effect" in SNAr: A Counterintuitive Trend
In contrast to SN1 and SN2 reactions where the leaving group ability follows the trend I > Br > Cl > F, SNAr reactions often exhibit a reversed or "inverted" order of reactivity for halogens: F > Cl ≈ Br > I .[1] This phenomenon, known as the "element effect," is attributed to the rate-determining step being the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to attack. Since chlorine and bromine have similar electronegativities, they are expected to exhibit comparable reactivity in SNAr reactions.
Comparative Reactivity: Insights from Analogous Systems
While direct, side-by-side kinetic studies on 8-bromo- and 8-chlorotetrazolo[1,5-a]pyridine are not extensively reported in the literature, data from closely related halopyridine systems provide a strong basis for comparison. The general trend observed in these systems supports the theoretical prediction of similar reactivity for chloro and bromo derivatives in SNAr reactions.
| Substrate | Nucleophile | Solvent | Relative Rate (krel) | Reactivity Order | Reference |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | High | F > Cl > Br > I | [1] |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 1 | F > Cl > Br > I | [1] |
| 2-Bromopyridine | Sodium Ethoxide | Ethanol | ~1 | F > Cl > Br > I | [1] |
| 2-Iodopyridine | Sodium Ethoxide | Ethanol | Low | F > Cl > Br > I | [1] |
| 2-Fluoro-N-methylpyridinium | Piperidine | Methanol | 1.83 x 103 M-2s-1 | F ≈ Cl ≈ Br ≈ I | [1] |
| 2-Chloro-N-methylpyridinium | Piperidine | Methanol | 1.80 x 103 M-2s-1 | F ≈ Cl ≈ Br ≈ I | [1] |
| 2-Bromo-N-methylpyridinium | Piperidine | Methanol | 1.82 x 103 M-2s-1 | F ≈ Cl ≈ Br ≈ I | [1] |
| 2-Iodo-N-methylpyridinium | Piperidine | Methanol | 1.82 x 103 M-2s-1 | F ≈ Cl ≈ Br ≈ I | [1] |
Table 1: Comparative Reactivity of Halopyridines in SNAr Reactions. The data presented for 2-halopyridines and their N-methylated analogs demonstrate that chloro and bromo derivatives exhibit very similar reactivity, consistent with the established principles of the SNAr mechanism where the initial nucleophilic attack is rate-determining.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the synthesis of the 8-halotetrazolo[1,5-a]pyridine precursors and a representative nucleophilic aromatic substitution reaction with an amine.
Protocol 1: Synthesis of 8-Halotetrazolo[1,5-a]pyridines
The synthesis of 8-bromo- and 8-chlorotetrazolo[1,5-a]pyridines can be achieved from the corresponding 2,3-dihalopyridines. The reaction proceeds via a nucleophilic aromatic substitution with an azide source, followed by intramolecular cyclization.[2]
Materials:
-
2,3-Dichloropyridine or 2-Bromo-3-chloropyridine
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the appropriate 2,3-dihalopyridine (1.0 equiv) in DMF, add sodium azide (1.5 equiv).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-halotetrazolo[1,5-a]pyridine.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the amination of 8-bromo- or 8-chlorotetrazolo[1,5-a]pyridine. The choice of base and solvent may require optimization depending on the specific amine nucleophile.
Materials:
-
8-Bromo- or 8-Chlorotetrazolo[1,5-a]pyridine
-
Amine nucleophile (e.g., morpholine, piperidine) (1.2 equiv)
-
Triethylamine (Et3N) or Potassium Carbonate (K2CO3) as a base (1.5 equiv)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, or DMF)
Procedure:
-
In a round-bottom flask, dissolve the 8-halotetrazolo[1,5-a]pyridine (1.0 equiv) in the chosen anhydrous solvent.[3]
-
Add the amine nucleophile (1.2 equiv) to the solution.[3]
-
Add the base (1.5 equiv) to the reaction mixture.[3]
-
Heat the reaction mixture to reflux (or an appropriate temperature for the chosen solvent) and stir for 4-12 hours. Monitor the reaction by TLC.[3]
-
Once the starting material is consumed, cool the reaction to room temperature.[3]
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired 8-amino-substituted tetrazolo[1,5-a]pyridine.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the SNAr mechanism and the experimental workflow.
Caption: The SNAr mechanism on 8-halotetrazolo[1,5-a]pyridine.
Caption: A typical experimental workflow for the amination reaction.
Conclusion and Practical Recommendations
Based on the established principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems, both this compound and 8-chlorotetrazolo[1,5-a]pyridine are expected to exhibit comparable reactivity. The rate-determining step, the initial attack of the nucleophile, is influenced more by the electrophilicity of the carbon atom than the carbon-halogen bond strength.
For practical synthetic applications, the choice between the 8-bromo and 8-chloro derivatives will likely be dictated by factors such as:
-
Cost and Availability: The relative cost and commercial availability of the corresponding 2,3-dihalopyridine starting materials may be a primary consideration.
-
Downstream Reactions: If the halogen is intended to be used in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the bromo-derivative is generally more reactive and often preferred.
-
Specific Nucleophile: While the general trend suggests similar reactivity, minor differences may be observed with certain nucleophiles or under specific reaction conditions. Therefore, small-scale screening of both substrates may be beneficial for optimizing a particular transformation.
This guide provides a comprehensive overview for researchers and drug development professionals working with the tetrazolo[1,5-a]pyridine scaffold. By understanding the underlying mechanistic principles and having access to practical experimental protocols, chemists can make informed decisions in the design and execution of their synthetic strategies.
References
A Comparative Guide to the Synthesis of 8-Substituted Tetrazolo[1,5-a]pyridines for Medicinal Chemistry and Drug Development
The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its bioisosteric relationship with carboxylic acids and its role in a diverse array of pharmacologically active compounds. The strategic introduction of substituents at the 8-position is a key approach for modulating the physicochemical properties and biological activity of these molecules. This guide provides an in-depth, objective comparison of the primary synthetic routes to 8-substituted tetrazolo[1,5-a]pyridines, supported by experimental data and mechanistic insights to empower researchers in drug discovery and development.
Introduction: The Significance of the 8-Substituted Tetrazolo[1,5-a]pyridine Core
The tetrazolo[1,5-a]pyridine system is a fused bicyclic heteroaromatic ring structure. A crucial aspect of its chemistry is the existence of a dynamic equilibrium between the fused tetrazole and the corresponding 2-azidopyridine tautomer. This valence tautomerism is influenced by factors such as the electronic nature of substituents, solvent polarity, and physical state (solid versus solution). Understanding and controlling this equilibrium is paramount in the synthesis and biological evaluation of these compounds. The 8-position of the tetrazolo[1,5-a]pyridine ring system offers a valuable vector for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of 8-substituted tetrazolo[1,5-a]pyridines can be broadly categorized into two main approaches:
-
Construction of the Tetrazolo[1,5-a]pyridine Core from Substituted Pyridines: This strategy involves the formation of the fused tetrazole ring from a pre-functionalized pyridine precursor.
-
Post-Functionalization of the Tetrazolo[1,5-a]pyridine Scaffold: This approach entails the synthesis of a versatile, functionalized tetrazolo[1,5-a]pyridine intermediate, which is then elaborated to introduce a variety of 8-substituents.
This guide will delve into the most prevalent and effective methodologies within these categories, providing a comparative analysis of their scope, efficiency, and practical considerations.
Route 1: Synthesis from 2-Halopyridine Precursors
The reaction of 2-halopyridines with an azide source is a cornerstone for the synthesis of the tetrazolo[1,5-a]pyridine ring system. This method proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, followed by an intramolecular cyclization of the resulting 2-azidopyridine intermediate.[1]
Method 1.1: Trimethylsilyl Azide (TMSN₃) and Tetrabutylammonium Fluoride (TBAF)
This method has emerged as a highly efficient and regioselective route, particularly for the synthesis of 8-halotetrazolo[1,5-a]pyridines from dihalopyridines.[2] The use of TMSN₃ as the azide source and TBAF as a fluoride source facilitates the reaction under milder conditions compared to traditional methods.[2]
Causality of Experimental Choices:
-
TMSN₃: A safer and more soluble alternative to hydrazoic acid or sodium azide in many organic solvents.
-
TBAF: The fluoride ion acts as a potent nucleophilic catalyst, activating the TMSN₃ and facilitating the displacement of the halide on the pyridine ring.
Experimental Protocol: Synthesis of 8-Bromotetrazolo[1,5-a]pyridine [2]
-
To a solution of 2,3-dibromopyridine (1.0 mmol) in anhydrous DMF (5 mL) is added trimethylsilyl azide (TMSN₃, 1.5 mmol) followed by tetrabutylammonium fluoride hydrate (TBAF·xH₂O, 1.5 mmol).
-
The reaction mixture is heated to 85 °C and stirred for 24 hours under an inert atmosphere.
-
Upon completion (monitored by TLC), the reaction is cooled to room temperature and quenched with water (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Yield: Up to 90%[2]
Diagram of Synthetic Workflow:
References
Validating the Biological Activity of 8-Bromotetrazolo[1,5-a]pyridine Analogs: An In Vitro Comparative Guide
For researchers and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous validation. The 8-Bromotetrazolo[1,5-a]pyridine scaffold has emerged as a promising foundation for the development of new anticancer agents. Its unique chemical architecture offers opportunities for diverse functionalization, leading to a wide array of analogs with potentially varied biological activities. This guide provides a comprehensive framework for the in vitro validation of these analogs, focusing on key assays to determine their cytotoxic effects, mechanism of action, and structure-activity relationships (SAR). While direct comparative data for a comprehensive series of this compound analogs is still emerging in the public domain, this guide will leverage data from closely related heterocyclic compounds to illustrate the validation process and expected outcomes.
The Rationale: Why Tetrazolo[1,5-a]pyridines?
The tetrazolo[1,5-a]pyridine core is a bioisostere of purine, a fundamental building block of DNA and RNA. This structural similarity allows compounds based on this scaffold to potentially interact with biological targets involved in cell proliferation and survival, such as kinases and other ATP-binding proteins. The introduction of a bromine atom at the 8-position can significantly alter the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for specific targets. Furthermore, the 8-position serves as a key handle for synthetic modification, allowing for the generation of a library of analogs with diverse substituents to probe structure-activity relationships.
A Multi-Faceted Approach to In Vitro Validation
A robust in vitro validation strategy for novel anticancer compounds should be multi-pronged, assessing not only the direct cytotoxic effects but also delving into the underlying mechanisms of action. This guide will focus on three critical aspects of in vitro evaluation:
-
Cell Viability and Cytotoxicity: Quantifying the dose-dependent effect of the compounds on cancer cell proliferation.
-
Mechanism of Action: Investigating the cellular pathways perturbed by the compounds, with a focus on two common anticancer mechanisms: tubulin polymerization inhibition and apoptosis induction.
-
Comparative Analysis: Utilizing the collected data to build a structure-activity relationship (SAR) profile for the analog series.
I. Assessing Cytotoxicity: The Foundation of Anticancer Drug Discovery
The initial step in evaluating any potential anticancer agent is to determine its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of a compound. The MTT assay is a widely used colorimetric method for assessing cell viability.[1]
Experimental Protocol: MTT Cell Viability Assay[2][3]
Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[2] The amount of formazan produced is directly proportional to the number of viable cells.[3]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each this compound analog in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the old media from the cell plates and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (media with the same percentage of DMSO as the highest compound concentration) and a blank (media only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the media from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Data Presentation and Interpretation
The results of the MTT assay should be presented in a clear and concise table, comparing the IC50 values of the different this compound analogs against various cancer cell lines.
Table 1: Hypothetical Comparative Cytotoxicity of this compound Analogs
| Compound ID | R-Group at Position X | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. A549 |
| 8-Bromo-TP-01 | -H | 15.2 | 20.5 | 18.9 |
| 8-Bromo-TP-02 | -OCH3 | 5.8 | 8.1 | 7.2 |
| 8-Bromo-TP-03 | -Cl | 10.1 | 12.4 | 11.5 |
| Doxorubicin | (Reference Drug) | 0.9 | 1.2 | 1.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
A lower IC50 value indicates greater potency. By comparing the IC50 values of the analogs, researchers can begin to build a structure-activity relationship, identifying which chemical modifications enhance cytotoxic activity.
II. Unraveling the Mechanism of Action
Once the cytotoxic potential of the analogs has been established, the next crucial step is to investigate their mechanism of action. Many anticancer drugs exert their effects by disrupting microtubule dynamics or by inducing programmed cell death (apoptosis).
A. Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[4] Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis.
References
- 1. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different palladium catalysts for 8-Bromotetrazolo[1,5-a]pyridine coupling
For Researchers, Scientists, and Drug Development Professionals
The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. The functionalization of this core structure, particularly at the 8-position, is of significant interest for the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, starting from the readily available 8-Bromotetrazolo[1,5-a]pyridine.
The success of these transformations hinges critically on the choice of the palladium catalyst system. The nature of the palladium precursor and, more importantly, the associated ligands dictates the catalyst's activity, stability, and substrate scope. This guide provides a comparative analysis of the efficacy of different classes of palladium catalysts for the coupling reactions of this compound, supported by experimental insights and protocols to aid in catalyst selection and reaction optimization.
The Crucial Role of the Palladium Catalyst
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[1][2] The efficiency of each step is profoundly influenced by the electronic and steric properties of the ligands coordinated to the palladium center. For a substrate like this compound, the presence of the nitrogen-rich tetrazole ring can pose challenges, including potential catalyst inhibition through coordination to the metal center. Therefore, the selection of an appropriate catalyst is paramount to achieve high yields and reaction efficiency.
This guide will compare the performance of three major classes of palladium catalysts:
-
Traditional Phosphine-Based Catalysts: Such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).
-
Bulky, Electron-Rich Phosphine Ligand Systems (Buchwald Ligands): Often used in combination with a palladium precursor like Pd(OAc)₂.
-
N-Heterocyclic Carbene (NHC)-Based Catalysts: Notably the PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of catalysts.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl and heteroaryl-aryl structures. The reaction of this compound with various aryl or heteroaryl boronic acids allows for the introduction of a wide range of substituents at the 8-position.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
The following table summarizes the expected performance of different palladium catalysts for the Suzuki-Miyaura coupling of an 8-bromopyridine derivative, a close structural analog to this compound. The data is representative and highlights the general trends in catalyst efficacy.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3 - 5 | K₂CO₃ | Toluene/H₂O | 80 - 110 | 12 - 24 | 70-85 | [3] |
| Pd(dppf)Cl₂ | 3 | K₂CO₃ | DME | 80 | 2 - 6 | 85-95 | [4] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | >95 | [5] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | >98 | [5] |
Analysis of Catalyst Performance:
-
Pd(PPh₃)₄: A classic and widely used catalyst, it is often effective but may require higher catalyst loadings and longer reaction times, particularly with challenging substrates.[6][7] Its performance can be moderate for heteroaryl bromides.
-
Pd(dppf)Cl₂: The dppf ligand offers greater stability and often leads to higher yields and shorter reaction times compared to Pd(PPh₃)₄ for heteroaryl couplings.[4]
-
Pd(OAc)₂ / SPhos: The use of bulky, electron-rich Buchwald ligands like SPhos significantly enhances catalytic activity. These ligands promote the crucial oxidative addition and reductive elimination steps, leading to excellent yields with lower catalyst loadings.[5]
-
PEPPSI-IPr: N-Heterocyclic carbene (NHC) based catalysts, such as PEPPSI-IPr, have emerged as highly active and robust catalysts for a broad range of cross-coupling reactions.[5][8] The strong σ-donating ability of the NHC ligand enhances catalytic turnover, allowing for very low catalyst loadings and short reaction times, even with challenging heteroaryl chlorides.[9]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This generalized protocol is adapted from established procedures for similar nitrogen-containing heterocyclic compounds.[10] Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials:
-
8-bromo-tetrazolo[1,5-a]pyridine
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube, add 8-bromo-tetrazolo[1,5-a]pyridine (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (and water if required by the conditions).
-
Reaction: Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[11] This reaction is particularly valuable for introducing diverse amine functionalities at the 8-position of the tetrazolo[1,5-a]pyridine core, which is a common strategy in drug discovery.[6]
Catalyst Considerations for Buchwald-Hartwig Amination
The choice of ligand is even more critical in C-N bond formation. Bulky, electron-rich phosphine ligands (Buchwald ligands) are generally the most effective, as they facilitate the challenging reductive elimination step that forms the C-N bond.[6] Modern pre-catalysts, such as the G3 and G4 palladacycles developed by the Buchwald group, offer high activity and broad substrate scope. For a substrate like this compound, a catalyst system like Pd(OAc)₂ with Xantphos or a pre-formed palladacycle would be a good starting point. The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typical.[12]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted tetrazolo[1,5-a]pyridines.[2] These products can serve as versatile intermediates for further transformations.
Catalyst Systems for Sonogashira Coupling
The classic Sonogashira reaction employs a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[13] The base is typically an amine, such as triethylamine, which also serves as the solvent or co-solvent. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[2] For heteroaryl bromides, catalyst systems with nitrogen-based ligands have also shown promise.[2]
Heck Coupling: Vinylation of the Tetrazolo[1,5-a]pyridine Core
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[14] This allows for the introduction of vinyl groups at the 8-position of the tetrazolo[1,5-a]pyridine ring system.
Catalytic Conditions for the Heck Reaction
The Heck reaction is typically catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)₂. Phosphine ligands are commonly employed to stabilize the catalytic species. The reaction is carried out in the presence of a base, such as triethylamine or potassium carbonate, to neutralize the hydrogen halide formed during the reaction. For heteroaryl bromides, achieving high yields and regioselectivity can sometimes be challenging, and optimization of the catalyst, ligand, and reaction conditions is often necessary.[15][16]
Mechanistic Overview and Workflow Diagrams
To visualize the fundamental processes, the following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a general experimental workflow.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. diva-portal.org [diva-portal.org]
- 8. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]
- 9. Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
A Comparative Guide to the Tetrazolo[1,5-a]pyridine Scaffold in Bioisosteric Replacement Studies
For researchers, medicinal chemists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. Bioisosteric replacement, the substitution of a functional group with another that preserves biological activity while enhancing physicochemical or pharmacokinetic properties, is a proven and powerful strategy. Among the various bioisosteres for the ubiquitous carboxylic acid group, the 5-substituted 1H-tetrazole has achieved remarkable success.
This guide moves beyond the simple tetrazole to explore a more nuanced and structurally sophisticated alternative: the tetrazolo[1,5-a]pyridine scaffold. By fusing the tetrazole ring to a pyridine core, this moiety offers a unique set of steric and electronic properties that can be leveraged to overcome common drug development hurdles such as poor metabolic stability and undesirable acidity. Here, we provide an in-depth, objective comparison of this scaffold with its carboxylic acid counterpart and other bioisosteric alternatives, supported by experimental data and detailed protocols to empower your research.
The Rationale for Bioisosteric Replacement: Beyond the Carboxylic Acid
The carboxylic acid functional group is a mainstay in drug design, often crucial for target engagement through hydrogen bonding and ionic interactions. However, its inherent properties can also present significant challenges:
-
Metabolic Liability: Carboxylic acids are susceptible to Phase II metabolism, primarily glucuronidation, which can lead to rapid clearance and poor pharmacokinetic profiles.
-
High Acidity: The low pKa of carboxylic acids ensures they are predominantly ionized at physiological pH, which can hinder membrane permeability and limit oral bioavailability.
-
Potential for Off-Target Effects: The anionic nature of the carboxylate can lead to interactions with unintended biological targets.
The tetrazolo[1,5-a]pyridine scaffold emerges as a compelling solution. It mimics the acidic proton and hydrogen bonding capabilities of a carboxylic acid while introducing a more complex, rigid, and metabolically robust heterocyclic system.
Caption: Bioisosteric replacement workflow.
Comparative Analysis: Physicochemical and Pharmacokinetic Properties
The decision to employ the tetrazolo[1,5-a]pyridine scaffold is driven by data. While a direct, one-to-one comparison for a single compound series is often proprietary, we can construct a scientifically grounded comparison based on established data for analogous structures. The tetrazole moiety is well-documented to have a pKa similar to that of a carboxylic acid (~4.5-5.5), making it an excellent mimic in terms of acidity.[1][2] However, the fusion to the pyridine ring alters its overall profile.
| Property | Carboxylic Acid Analogue | Tetrazolo[1,5-a]pyridine Analogue | Rationale & Causality |
| pKa | ~3.5 - 4.5 | ~4.5 - 5.5 | The tetrazole NH is acidic, with a pKa comparable to many carboxylic acids, enabling similar ionic interactions with biological targets.[1] The fused pyridine ring can modulate this acidity based on its substitution pattern. |
| Lipophilicity (clogP) | Lower | Higher | The larger, more complex heterocyclic scaffold of the tetrazolo[1,5-a]pyridine typically increases lipophilicity compared to a simple carboxyl group. This can enhance membrane permeability but must be balanced to maintain solubility.[3] |
| Hydrogen Bonding | Donor: 1 (OH) Acceptor: 2 (C=O, OH) | Donor: 1 (NH, if unsubstituted) Acceptor: 4 (Pyridine N, 3x Tetrazole N) | The tetrazolo[1,5-a]pyridine scaffold offers a distributed network of hydrogen bond acceptors, providing different spatial arrangements for target interaction compared to the localized carboxyl group. |
| Metabolic Stability (HLM) | Lower (t½ < 30 min) | Higher (t½ > 60 min) | The heterocyclic core is significantly more resistant to Phase I (e.g., CYP450) and Phase II (e.g., UGT) metabolic pathways than a simple carboxylic acid.[4][5] This often translates to a longer half-life and improved in vivo exposure. |
| Aqueous Solubility | Generally Higher | Generally Lower | The increased lipophilicity of the tetrazolo[1,5-a]pyridine scaffold can reduce aqueous solubility. This is a critical parameter to monitor and may require optimization of other parts of the molecule. |
| Plasma Protein Binding | Variable | Potentially Higher | Increased lipophilicity can lead to higher binding to plasma proteins like albumin, which can affect the free drug concentration. This is not a universal rule but a common trend. |
Experimental Protocols: Synthesis and Characterization
Trustworthy data is built on robust and reproducible experimental design. The following protocols provide detailed, step-by-step methodologies for the synthesis of the tetrazolo[1,5-a]pyridine scaffold and the characterization of its key physicochemical properties.
Synthesis of Tetrazolo[1,5-a]pyridines from 2-Halopyridines
This method provides a reliable and regioselective route to the scaffold from readily available starting materials. The causality lies in the nucleophilic aromatic substitution of the halide by the azide anion, followed by an intramolecular cyclization.[6]
Caption: Synthesis workflow for tetrazolo[1,5-a]pyridines.
Detailed Protocol:
-
Reaction Setup: In a 20 mL screw-cap vial, combine the substituted 2-halopyridine (1.0 mmol, 1.0 equiv), trimethylsilyl azide (TMSN₃, 1.5 mmol, 1.5 equiv), and tetrabutylammonium fluoride hydrate (TBAF·xH₂O, 1.5 mmol, 1.5 equiv).
-
Reaction Execution: Securely seal the vial and place it in a preheated oil bath or heating block at 85 °C. Stir the reaction mixture for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After 24 hours, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired tetrazolo[1,5-a]pyridine product.[6]
pKa Determination by Potentiometric Titration
This protocol provides a direct and accurate measurement of the acidity of the tetrazolo[1,5-a]pyridine NH group, which is essential for comparing it to a carboxylic acid. The principle involves titrating a solution of the compound with a strong base and monitoring the pH change to find the half-equivalence point, which corresponds to the pKa.[7][8]
Detailed Protocol:
-
Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of known pH (e.g., 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).
-
Sample Preparation: Prepare a 1 mM solution of the tetrazolo[1,5-a]pyridine derivative in a suitable solvent system (e.g., water or a co-solvent system like water/methanol if solubility is an issue). Maintain a constant ionic strength by adding a background electrolyte like 0.15 M KCl.
-
Titration: Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar.
-
Data Collection: Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the point where half of the compound has been neutralized (the midpoint of the steepest part of the titration curve). Perform the titration in triplicate to ensure reproducibility.[8]
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay is the gold standard for assessing a compound's susceptibility to Phase I metabolism. The causality explored here is the rate of disappearance of the parent compound when incubated with metabolically active liver fractions, which allows for the calculation of intrinsic clearance.[9][10]
Caption: Workflow for in vitro metabolic stability assay.
Detailed Protocol:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). The final incubation concentration should be low (e.g., 1 µM) to ensure enzyme kinetics are not saturated.
-
Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture containing phosphate buffer (100 mM, pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and MgCl₂ (3.3 mM).
-
Initiation: Pre-warm the incubation mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system or a solution of NADPH (final concentration 1 mM).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with an internal standard (for LC-MS/MS analysis).
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point relative to the time-zero sample.
-
Calculation: Determine the half-life (t½) by plotting the natural logarithm of the percent remaining parent compound versus time. The slope of this line (k) is used to calculate the half-life (t½ = 0.693/k). Intrinsic clearance (Cl_int) can then be calculated from the half-life and incubation conditions.[11]
Conclusion and Future Directions
The tetrazolo[1,5-a]pyridine scaffold represents a sophisticated and highly effective bioisostere for the carboxylic acid group in drug discovery. Its inherent metabolic stability and unique electronic and steric profile provide medicinal chemists with a valuable tool to overcome common ADME challenges and to explore novel interactions with biological targets. The experimental protocols detailed in this guide offer a validated framework for the synthesis and comparative evaluation of compounds containing this promising scaffold. By applying these methods, research and development teams can make data-driven decisions to accelerate the optimization of lead candidates and enhance the probability of clinical success. Future work should focus on expanding the library of substituted tetrazolo[1,5-a]pyridines to further probe structure-activity and structure-property relationships, ultimately unlocking the full potential of this versatile heterocyclic system.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mercell.com [mercell.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Metabolic Stability Assays [merckmillipore.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Bromotetrazolo[1,5-a]pyridine
For researchers, scientists, and professionals in the field of drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 8-Bromotetrazolo[1,5-a]pyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on structurally similar molecules, including 5-Bromotetrazolo[1,5-a]pyridine, and general principles for handling pyridine derivatives, tetrazoles, and halogenated organic compounds.[1][2] This approach ensures a cautious and comprehensive framework for managing this chemical waste stream.
Part 1: Hazard Assessment and Waste Identification
This compound is a heterocyclic compound containing a pyridine ring fused with a tetrazole ring and substituted with a bromine atom. This structure necessitates a careful evaluation of its potential hazards, drawing from the characteristics of its constituent moieties.
-
Pyridine Moiety: Pyridine and its derivatives are generally considered hazardous.[1] They can be harmful if inhaled, swallowed, or absorbed through the skin, often causing irritation to the skin and eyes.[1][3] Pyridine itself is a flammable liquid.[4][5]
-
Tetrazole Moiety: Tetrazole-containing compounds can be energetic materials, with some presenting an explosion risk when subjected to shock, friction, or heat.[6][7] They may also form sensitive explosive metallic compounds.[8]
-
Bromo- Substitution (Halogenated Organic): As a brominated organic compound, this compound falls under the category of halogenated organic compounds.[9][10] These substances are often subject to specific disposal regulations due to their potential for environmental persistence and toxicity. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic compounds.[11][12]
Based on this analysis, all waste containing this compound, including the pure substance, contaminated labware (e.g., spatulas, weigh boats), and used Personal Protective Equipment (PPE), must be classified and handled as hazardous chemical waste.[1]
Part 2: Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling this compound for disposal, it is imperative to wear appropriate PPE to minimize exposure risks.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene).[3] Double-gloving is recommended.[1] | To prevent skin contact and absorption. Pyridine derivatives can be harmful upon skin contact.[1] |
| Eye Protection | Chemical splash goggles.[3] | To protect eyes from splashes of solutions or solid particles. Pyridine compounds can cause serious eye irritation.[2] |
| Protective Clothing | A lab coat must be worn.[3] For larger quantities, a chemically resistant apron or suit may be necessary. | To protect the body from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[3][4] If a fume hood is not available, a NIOSH-approved respirator for organic vapors should be used. | To prevent inhalation of dust or vapors, which can be harmful.[1][3] |
Safety First:
-
Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Avoid generating dust when handling the solid compound.[8][13]
-
Keep away from heat, sparks, and open flames, as related compounds can be flammable.[4][14]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[4]
Part 3: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound waste.
Proper segregation at the point of generation is critical to ensure safe and compliant disposal.
-
Solid Waste:
-
Collect unadulterated this compound and any contaminated disposable solid items (e.g., weigh paper, gloves, pipette tips) in a dedicated, robust, and sealable hazardous waste container.[1]
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).[1]
-
Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents.[4]
-
-
Liquid Waste:
-
Contaminated Sharps:
-
Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.
-
Affix a "Hazardous Waste" label to all waste containers as soon as the first piece of waste is added.[4]
-
The label must include:
Temporary storage of hazardous waste must be done in a safe and secure manner.
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1]
-
The storage area should be away from sources of ignition and incompatible materials.[4]
-
Ensure secondary containment is in place to capture any potential leaks or spills.
In the event of a spill, prompt and appropriate action is crucial.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1][4] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect: Place the absorbed material or swept solids into a labeled hazardous waste container.[1][4]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[1] Collect all cleaning materials as hazardous waste.[1]
-
Personal Decontamination: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4] For eye contact, use an emergency eyewash station for at least 15 minutes and seek immediate medical attention.[4]
The ultimate disposal of hazardous waste must be handled by qualified professionals.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
The likely method of disposal for this type of waste is high-temperature incineration.[15] Rotary kiln incineration is a common method for halogenated organic wastes.[11]
Diagram: Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. nj.gov [nj.gov]
- 6. echemi.com [echemi.com]
- 7. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. View Document - California Code of Regulations [govt.westlaw.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. wku.edu [wku.edu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Navigating the Synthesis Landscape: A Guide to Safely Handling 8-Bromotetrazolo[1,5-a]pyridine
For Immediate Reference: In the absence of specific toxicological data for 8-Bromotetrazolo[1,5-a]pyridine, this compound must be handled with extreme caution as a potentially hazardous substance. All personal protective equipment (PPE) and handling protocols outlined below are based on the known hazards of structurally similar brominated pyridine and tetrazole derivatives. These guidelines are intended to provide a robust framework for minimizing exposure and ensuring laboratory safety.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. As Senior Application Scientists, our goal is to empower your research by proactively addressing safety and handling, ensuring that your focus remains on innovation.
Hazard Assessment and Core Principles
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1]
Given these potential hazards, the foundational principle for handling this compound is the Precautionary Principle . All operations should be conducted under the assumption that the compound is hazardous and all necessary steps must be taken to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Chemical Splash Goggles or Safety Glasses with Side Shields- Nitrile or Neoprene Gloves (double-gloving recommended)- Laboratory Coat- N95 or P100 Particulate Respirator (if not handled in a fume hood) |
| Solution Preparation and Handling | - Chemical Splash Goggles- Nitrile or Neoprene Gloves (double-gloving recommended)- Laboratory Coat- Face Shield (if there is a significant splash risk) |
| Running Reactions and Work-up | - Chemical Splash Goggles- Nitrile or Neoprene Gloves (double-gloving recommended)- Laboratory Coat- All manipulations should be performed in a certified chemical fume hood. |
| Cleaning and Decontamination | - Chemical Splash Goggles- Heavy-duty Nitrile or Neoprene Gloves- Laboratory Coat or Chemical Resistant Apron |
Causality Behind PPE Choices:
-
Eye Protection: Chemical splash goggles provide a seal around the eyes, offering superior protection from splashes and airborne particles compared to safety glasses.[2] A face shield should be used in conjunction with goggles when there is a higher risk of splashes.
-
Hand Protection: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including pyridine and its derivatives.[3] Double-gloving is a best practice that allows for the removal of the outer, potentially contaminated glove without exposing the skin.
-
Body Protection: A standard laboratory coat protects against incidental contact. For larger scale operations or situations with a higher risk of spills, a chemical-resistant apron or suit should be considered.
-
Respiratory Protection: When handling the solid compound outside of a fume hood, a particulate respirator is crucial to prevent inhalation of airborne particles. All other operations should be conducted within a certified chemical fume hood to minimize inhalation exposure to vapors or aerosols.[3]
Operational Plans: Step-by-Step Guidance
Engineering Controls and a Safe Workspace
-
Chemical Fume Hood: All work with this compound, from weighing to reaction quenching, must be conducted in a properly functioning and certified chemical fume hood.[3] This is the primary engineering control to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.[3]
-
Eyewash and Safety Shower: An accessible and tested emergency eyewash station and safety shower must be located within a 10-second travel distance of the work area.[2][4]
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare your workspace in the fume hood by laying down absorbent, disposable bench paper.
-
Weighing: If possible, weigh the solid material directly within the fume hood. If an analytical balance outside the hood must be used, weigh the compound in a tared, sealed container to minimize the risk of generating dust.
-
Dissolution: Add solvents to the solid slowly and carefully to avoid splashing.
-
Reaction Monitoring: Keep the reaction vessel closed and under an inert atmosphere if required by the chemistry.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5]
Emergency and Disposal Plans
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a sealed container for proper disposal. Do not allow the material to enter drains.[5] |
Disposal Plan
All waste containing this compound, including contaminated consumables (gloves, bench paper, etc.), is considered hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed hazardous waste containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program. This may involve incineration by a licensed chemical destruction facility.[6] Do not dispose of this material down the drain or in the regular trash.[5]
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
